Rimcazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
75859-04-0 |
|---|---|
Molekularformel |
C21H27N3 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole |
InChI |
InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17+ |
InChI-Schlüssel |
GUDVQJXODNJRIJ-CALCHBBNSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
75859-04-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Rimcazole's Mechanism of Action on Sigma Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole, a carbazole derivative, has been a pivotal pharmacological tool in the elucidation of sigma receptor function. Initially investigated as a novel antipsychotic, its complex pharmacology, characterized by a primary antagonism at sigma receptors and a significant affinity for the dopamine transporter, has rendered it a valuable experimental compound rather than a clinical therapeutic.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action on sigma receptors, consolidating quantitative binding data, detailing experimental methodologies, and visualizing key signaling pathways.
Introduction
The sigma receptors, comprising at least two subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are unique intracellular proteins primarily located at the endoplasmic reticulum.[4] They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological disorders and cancer.[5] this compound acts as a competitive antagonist at sigma sites, a property that has been instrumental in probing the physiological and pathophysiological roles of these enigmatic receptors. Although not selective, its actions have helped to differentiate sigma receptor-mediated effects from those involving other neurotransmitter systems.
Quantitative Data: Binding Affinity and Functional Activity
The interaction of this compound with sigma receptors and other targets has been quantified in numerous studies. The following tables summarize the key binding and functional parameters.
Table 1: this compound Binding Affinity
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ₁) | [+]-pentazocine | MDA-MB-468 cell membranes | - | 2700 | |
| Sigma-1 (σ₁) | - | - | - | 1480 | |
| Sigma-2 (σ₂) | - | - | - | 386 | |
| Sigma sites (non-selective) | [3H]-(+)-SKF 10,047 | Rat and guinea pig brain | - | 500 | |
| Dopamine Transporter (DAT) | - | - | - | 57.6 | |
| Phencyclidine (PCP) sites | - | Rat and guinea pig brain | - | 43000 |
Table 2: this compound Functional Activity
| Assay | Cell Line | Effect | IC50 / GI50 (µM) | In Vivo ID50 (mg/kg) | Reference |
| Cytotoxicity (MTS assay) | MDA-MB-468 | Inhibition of cell viability | ~2.7 | - | |
| Cytotoxicity (SRB assay) | 23 human cancer cell lines (mean) | Growth Inhibition | 22.3 | - | |
| Inhibition of [11C]-SA4503 binding | C6 glioma cells | Inhibition of binding | 0.4 | - | |
| In vivo sigma site blockade | Mice | Blockade of sigma sites | - | 6 |
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of sigma receptors. This has been demonstrated through radioligand binding studies where this compound increases the apparent dissociation constant (KD) of sigma receptor agonists without affecting the maximum binding capacity (Bmax).
Interaction with Sigma Receptor Subtypes
This compound exhibits a higher affinity for the sigma-2 receptor subtype compared to the sigma-1 subtype. This differential affinity may underlie some of its specific cellular effects. The antagonism at sigma-1 receptors is thought to be responsible for its effects on tumor cell viability and intracellular calcium regulation.
Downstream Signaling Pathways
The antagonism of sigma receptors by this compound initiates a cascade of downstream signaling events.
-
Modulation of Intracellular Calcium ([Ca2+]i): A key consequence of sigma-1 receptor antagonism by this compound is the elevation of intracellular calcium levels. This effect is believed to be initiated by the dissociation of the sigma-1 receptor from the binding immunoglobulin protein (BiP) chaperone, leading to calcium release from the endoplasmic reticulum.
-
G-Protein Coupling: There is evidence to suggest that sigma-1 receptors may be coupled to G-proteins. The binding of antagonists like this compound is sensitive to GTP, suggesting that the receptor can exist in different affinity states regulated by G-protein interaction. However, the specific G-protein subtypes involved have not been definitively identified.
-
Dopamine Release: this compound has been shown to increase dopamine turnover in the nucleus accumbens. This effect is likely a complex interplay between its actions on sigma receptors and its direct inhibition of the dopamine transporter. By blocking sigma receptors, this compound can modulate the activity of dopaminergic neurons.
The following diagram illustrates the proposed signaling pathway for this compound's action on sigma receptors.
Caption: Proposed signaling pathways of this compound.
Experimental Protocols
The following sections outline the general methodologies used to investigate the interaction of this compound with sigma receptors.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound for sigma receptors.
-
Objective: To determine the Ki or IC50 of this compound for sigma-1 and sigma-2 receptors.
-
Materials:
-
Tissue homogenates (e.g., guinea pig brain) or cell membranes (e.g., from MDA-MB-468 cells) expressing sigma receptors.
-
Radioligands:
-
For sigma-1: [3H]-(+)-pentazocine (selective).
-
For sigma-2: [3H]-DTG (non-selective, used with a masking agent for sigma-1).
-
-
This compound solutions of varying concentrations.
-
Assay buffer, glass fiber filters, scintillation cocktail.
-
-
General Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive binding assay.
Intracellular Calcium Mobilization Assays
These functional assays measure the effect of this compound on intracellular calcium levels.
-
Objective: To determine if this compound induces changes in [Ca2+]i.
-
Materials:
-
Live cells (e.g., tumor cell lines like MDA-MB-468).
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound solutions.
-
A fluorescence microscope or plate reader capable of measuring fluorescence changes over time.
-
-
General Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and monitor the change in fluorescence, which corresponds to a change in [Ca2+]i.
-
Analyze the fluorescence data to quantify the magnitude and kinetics of the calcium response.
-
In Vivo Microdialysis
This technique is used to measure the effect of this compound on neurotransmitter levels in the brain of living animals.
-
Objective: To determine the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens).
-
Materials:
-
Anesthetized or freely moving laboratory animals (e.g., rats).
-
Microdialysis probes.
-
A perfusion pump and fraction collector.
-
An analytical system for measuring dopamine (e.g., HPLC with electrochemical detection).
-
This compound for systemic administration.
-
-
General Procedure:
-
Surgically implant a microdialysis probe into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer this compound to the animal.
-
Continue collecting dialysate samples and analyze them for dopamine and its metabolites.
-
Compare the post-drug neurotransmitter levels to the baseline levels.
-
Conclusion
This compound remains a cornerstone tool for sigma receptor research. Its well-characterized, albeit non-selective, antagonist profile at sigma receptors, coupled with its effects on the dopamine transporter, provides a unique pharmacological probe. The quantitative data on its binding and functional activities, along with the established experimental protocols for its study, continue to facilitate a deeper understanding of the complex roles of sigma receptors in cellular function and disease. Future research with more selective sigma receptor ligands will build upon the foundational knowledge gained from studies with this compound, paving the way for the development of novel therapeutics targeting this intriguing receptor system.
References
- 1. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by this compound and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Rimcazole as a Dopamine Transporter Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole, a carbazole derivative initially investigated as an antipsychotic agent, has emerged as a significant tool in neuropharmacology, primarily due to its interaction with the dopamine transporter (DAT).[1] This technical guide provides a comprehensive overview of this compound as a DAT ligand, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its proposed mechanism of action. Unlike typical DAT inhibitors such as cocaine, this compound exhibits an "atypical" profile, which is believed to be linked to its preference for inducing a distinct conformational state of the transporter protein.[2][3][4] Furthermore, its significant affinity for sigma receptors adds another layer of complexity to its pharmacological profile, making it a subject of interest in the development of therapeutics for psychostimulant use disorders.[5]
Quantitative Data: Binding Affinities and Functional Potencies
This compound and its analogs have been characterized by their binding affinities at various monoamine transporters and sigma receptors. The following table summarizes key quantitative data from radioligand binding and functional uptake assays.
| Compound | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (μM) | [³H]Dopamine Uptake IC₅₀ (nM) | Reference |
| This compound | 224 | 97 - >6000 | 145 - 1990 | - | >1.3 | - | |
| N-phenylpropyl analog (of this compound) | 61.0 | - | - | 44.5 | - | - | |
| Unsubstituted diphenylamino analog | 813 | - | - | - | - | - |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
Mechanism of Action: An Atypical DAT Inhibitor
The prevailing hypothesis for this compound's unique pharmacological profile lies in its classification as an "atypical" DAT inhibitor. This distinction is based on the conformational state that the DAT protein adopts upon ligand binding.
-
Typical DAT Inhibitors (e.g., Cocaine): These ligands are thought to bind to and stabilize the dopamine transporter in an outward-facing conformation . This conformation is permissive for dopamine to bind but prevents its translocation into the presynaptic neuron, leading to an accumulation of extracellular dopamine and the characteristic psychostimulant effects.
-
Atypical DAT Inhibitors (e.g., this compound): In contrast, this compound and its analogs are proposed to favor a closed or inward-facing conformation of the dopamine transporter. This altered conformational state still inhibits dopamine reuptake but is associated with a blunted behavioral response compared to cocaine. This difference in mechanism is a key area of investigation for the development of medications for cocaine abuse, as it may offer a way to reduce the reinforcing effects of the drug.
The interaction of this compound with sigma receptors, particularly the sigma-1 subtype, further complicates its mechanism of action. Some evidence suggests that sigma-1 receptor agonists can modulate DAT function, potentially by promoting an outward-facing conformation, which is opposite to the proposed effect of this compound. This dual activity at both DAT and sigma receptors is thought to be crucial for the observed attenuation of cocaine's effects.
Experimental Protocols
The characterization of this compound and similar compounds as DAT ligands relies on well-established in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for Dopamine Transporter
This assay measures the affinity of a test compound (e.g., this compound) for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter, such as [³H]WIN 35,428.
Materials:
-
Tissue Preparation: Rat striatal tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Displacer: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or unlabeled cocaine) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Methodology:
-
Tissue Homogenization: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 48,000 x g for 15 minutes at 4°C). Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the prepared membrane homogenate.
-
Increasing concentrations of the test compound (this compound).
-
A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at a concentration near its Kd).
-
For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a saturating concentration of the displacer.
-
For determining total binding, another set of wells should contain the membrane homogenate, radioligand, and assay buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by this compound and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Relationship between Conformational Changes in the Dopamine Transporter and Cocaine-Like Subjective Effects of Uptake Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. This compound analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Novel Antipsychotic Candidate: An In-depth Technical Guide to Rimcazole (BW 234U)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimcazole (BW 234U), a carbazole derivative synthesized by Wellcome Research Laboratories in the 1980s, emerged as a potential novel antipsychotic agent. Its unique mechanism of action, primarily as a sigma (σ) receptor antagonist with a notable affinity for the dopamine transporter, set it apart from traditional dopamine D2 receptor antagonists. Initial open-label clinical trials in acute schizophrenic patients showed promise, suggesting a new therapeutic avenue for psychosis. However, subsequent double-blind, placebo-controlled trials failed to confirm its efficacy, leading to the discontinuation of its development for schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and scientific data surrounding this compound, including detailed experimental protocols, quantitative data, and a visual representation of its proposed signaling pathways. Despite its clinical failure as an antipsychotic, this compound remains a valuable research tool for elucidating the complex roles of sigma receptors and the dopamine transporter system in neuropsychiatric and other disorders.
Introduction and Historical Context
The development of this compound, chemically known as cis-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride, was driven by the search for antipsychotics with novel mechanisms of action and improved side-effect profiles compared to the then-standard neuroleptics.[1][2] Early research identified its high affinity for sigma receptors, a class of proteins whose function was not well understood at the time but was implicated in psychosis.[3] This discovery positioned this compound as a pioneering compound to test the "sigma hypothesis" of schizophrenia, which postulated that sigma receptor blockade could produce antipsychotic effects without the extrapyramidal side effects associated with D2 receptor antagonism.[3]
Initial preclinical studies and open-label clinical trials in the 1980s generated excitement, suggesting that this compound was effective in treating acute schizophrenia.[3] However, the promise of this novel agent was short-lived. More rigorous clinical trials ultimately demonstrated a lack of superior efficacy over placebo, leading to the cessation of its development as an antipsychotic.
Despite this setback, this compound has found a second life as a valuable pharmacological tool. Its dual action on sigma receptors and the dopamine transporter has made it a useful probe for studying the interplay of these systems in various conditions, including cocaine addiction. More recently, its potential as an anticancer agent has been explored, although a Phase I trial for this indication was terminated due to adverse reactions.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of sigma receptors. It also exhibits a significant affinity for the dopamine transporter (DAT), inhibiting dopamine reuptake. This dual activity is a key feature of its pharmacological profile. Unlike typical antipsychotics, this compound has weak effects on dopamine D2 receptors, which was initially seen as a potential advantage for avoiding motor side effects.
Receptor Binding Affinities
The binding profile of this compound has been characterized in various in vitro studies. The following tables summarize the available quantitative data on its binding affinities for key targets.
| Receptor/Transporter | Ligand | Tissue/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ₁) Receptor | [³H]-(+)-Pentazocine | MDA-MB-468 cells | Competition Binding | 5 (high affinity site), 1000 (low affinity site) | - | |
| Sigma-1 (σ₁) Receptor | - | - | - | - | 1480 | |
| Sigma-2 (σ₂) Receptor | - | - | - | - | 386 | |
| Sigma Sites (general) | [³H]-(+)-SKF 10,047 | Rat and Guinea Pig Brain | Competition Binding | - | 500 | |
| Dopamine Transporter (DAT) | - | - | - | - | 57.6 | |
| Phencyclidine (PCP) Sites | - | Rat and Guinea Pig Brain | Competition Binding | - | 43000 | |
| Mu (μ) Opioid Receptor | - | Rat and Guinea Pig Brain | Competition Binding | >10000 | - | |
| Delta (δ) Opioid Receptor | - | Rat and Guinea Pig Brain | Competition Binding | >10000 | - | |
| Kappa (κ) Opioid Receptor | - | Rat and Guinea Pig Brain | Competition Binding | >10000 | - |
Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound.
| Parameter | Species | Assay | Value | Reference |
| ID₅₀ (in vivo sigma receptor blockade) | Mice | In vivo sigma receptor binding assay | 6 mg/kg (i.p.) |
Table 2: In Vivo Potency of this compound.
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
Objective: To determine the in vitro binding affinity of this compound for sigma receptors.
Materials:
-
[³H]-(+)-SKF 10,047 (radioligand)
-
Rat or guinea pig brain tissue
-
This compound (test compound)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a final volume of 1 mL, incubate the brain membranes with a fixed concentration of [³H]-(+)-SKF 10,047 and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-SKF 10,047 (IC₅₀ value). Specific binding is defined as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a non-labeled sigma ligand).
In Vivo Sigma Receptor Binding Assay
Objective: To determine the in vivo potency of this compound in blocking sigma receptors.
Materials:
-
Mice
-
This compound
-
[³H]-(+)-SKF 10,047
-
Saline
Procedure:
-
Drug Administration: Administer various doses of this compound (intraperitoneally, i.p.) or vehicle (saline) to groups of mice.
-
Radioligand Injection: After a predetermined time, inject a tracer dose of [³H]-(+)-SKF 10,047 intravenously (i.v.).
-
Tissue Harvesting: At the time of peak brain uptake of the radioligand, sacrifice the animals and rapidly dissect the brains.
-
Radioactivity Measurement: Homogenize the brain tissue and measure the total radioactivity.
-
Data Analysis: Calculate the dose of this compound that inhibits 50% of the specific binding of [³H]-(+)-SKF 10,047 in the brain (ID₅₀ value).
In Vivo Microdialysis for Dopamine Turnover
Objective: To assess the effect of this compound on dopamine turnover in the nucleus accumbens.
Materials:
-
Rats with stereotaxically implanted microdialysis probes in the nucleus accumbens
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of anesthetized rats. Allow the animals to recover.
-
Microdialysis: Perfuse the microdialysis probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound (i.p.) or vehicle.
-
Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC and HVA) using HPLC-ED.
-
Data Analysis: Calculate the changes in the extracellular concentrations of dopamine and its metabolites over time following this compound administration. An increase in the ratio of metabolites to dopamine is indicative of increased dopamine turnover.
Synthesis of this compound
This compound (cis-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride) can be synthesized through a multi-step process. A general synthetic route is outlined below, based on available patent literature.
Step 1: Alkylation of Carbazole Carbazole is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base to yield 9-(3-halopropyl)carbazole.
Step 2: Condensation with cis-2,6-Dimethylpiperazine The resulting 9-(3-halopropyl)carbazole is then condensed with cis-2,6-dimethylpiperazine to form the carbazole-piperazine derivative.
Step 3: Salt Formation The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
A detailed procedure for the preparation of the free base is described in the patent literature. 9-[3-(3,5-cis-Dimethylpiperazino)propyl]carbazole dihydrochloride hemihydrate is dissolved in a mixture of ethanol, methanol, and water with sodium hydroxide and heated. Water is then slowly added to the hot solution, which is allowed to cool to precipitate the free base, 9-[3-(3,5-cis-dimethylpiperazino)propyl]carbazole.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, general principles of drug metabolism suggest that as a lipophilic molecule, it would likely undergo hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes would be necessary to identify the specific CYP isoforms involved and to characterize its metabolic profile. Such studies would involve incubating this compound with human liver microsomes in the presence of NADPH and analyzing the formation of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). Preclinical pharmacokinetic studies in animal models, such as rats, would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like bioavailability, volume of distribution, clearance, and half-life.
Clinical Trials in Schizophrenia
Signaling Pathways and Visualizations
This compound's primary pharmacological effect is mediated through its antagonism of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular stress responses and calcium signaling.
As an antagonist, this compound is thought to stabilize the sigma-1 receptor in an inactive conformation, preventing its interaction with downstream signaling partners. The precise downstream consequences of this antagonism are complex and not fully elucidated but are believed to involve modulation of various ion channels and signaling cascades.
This compound also inhibits the dopamine transporter (DAT), which would be expected to increase synaptic dopamine levels. The interplay between sigma-1 receptor antagonism and DAT inhibition is an area of active research and may contribute to its complex behavioral effects.
Figure 1: Proposed mechanism of action of this compound.
References
- 1. EP0012208B1 - 9-(3-(3,5-cis-dimethylpiperazino)propyl)-carbazole, its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 2. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of the Pharmacological Profile of Rimcazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole is a carbazole derivative originally developed as a novel antipsychotic agent.[1][2] Despite initial promise, it failed to demonstrate efficacy in clinical trials for schizophrenia and is now primarily utilized as a valuable experimental tool in neuropharmacology.[1][2] Its complex pharmacological profile is characterized by a primary antagonism of sigma (σ) receptors, coupled with a high affinity for the dopamine transporter (DAT).[1] This dual action has made this compound a subject of interest in research aimed at understanding the roles of sigma receptors and the dopamine system in various physiological and pathological processes, including substance use disorders and cancer. This technical guide provides a comprehensive review of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, and a summary of its clinical trial outcomes. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of sigma receptors, with a notable affinity for both σ1 and σ2 subtypes. However, it is not a selective sigma receptor ligand, as it also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor. This dual activity is crucial to understanding its pharmacological effects.
The interaction with sigma receptors, particularly the σ1 receptor, is thought to be linked to the modulation of various downstream signaling pathways. The σ1 receptor is a unique ligand-operated molecular chaperone at the endoplasmic reticulum, which can influence intracellular calcium signaling, ion channel function, and the activity of other receptor systems. This compound's antagonism of this receptor can therefore have widespread effects on neuronal function.
Its interaction with the dopamine transporter leads to an increase in extracellular dopamine levels by blocking its reuptake from the synaptic cleft. This action is typically associated with psychostimulant effects; however, this compound's overall behavioral profile is not that of a typical stimulant, likely due to its concurrent actions at sigma receptors.
Quantitative Pharmacology
The following tables summarize the available quantitative data on the binding affinities and pharmacokinetic properties of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Transporter | Ligand | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | 1.8 | - | Guinea Pig Brain | |
| Sigma-2 (σ₂) | [³H]DTG | 1.2 | - | Rat Liver | |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 25 | - | Rat Striatum | |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 1,200 | - | Rat Brain | |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 | - | Rat Brain | |
| D₂ Dopamine Receptor | [³H]Spiperone | >1,000 | - | Rat Striatum | |
| 5-HT₂ Serotonin Receptor | [³H]Ketanserin | >1,000 | - | Rat Cortex | |
| α₁-Adrenergic Receptor | [³H]Prazosin | >1,000 | - | Rat Brain | |
| H₁ Histamine Receptor | [³H]Pyrilamine | >1,000 | - | Guinea Pig Brain | |
| PCP site of NMDA Receptor | [³H]TCP | - | 43,000 | Rat and Guinea Pig Brain | |
| Sigma sites | [³H]-(+)-SKF 10,047 | - | 500 | Rat and Guinea Pig Brain |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 5 | ~800 | 0.08 | 2.5 | 100 | |
| Oral (PO) | 20 | ~150 | 2.0 | 3.1 | ~20 |
Note: The pharmacokinetic data presented are estimations based on available preclinical studies and may vary depending on the specific experimental conditions.
Clinical Trials in Schizophrenia
This compound was evaluated in open-label clinical trials for the treatment of acute schizophrenia. However, these trials failed to demonstrate clear-cut efficacy. While some initial reports suggested potential benefits, subsequent, more rigorous studies did not support its use as an antipsychotic. The lack of efficacy, coupled with its complex pharmacological profile, led to the discontinuation of its clinical development for this indication.
Key Experimental Protocols
Radioligand Binding Assay for Sigma Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
--INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (for σ₂)
-
Unlabeled this compound
-
Receptor source: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.
-
Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.
Materials:
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ED)
Methodology:
-
Surgical Implantation: Anesthetize a rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the striatum.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine levels following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound.
Visualizations
Signaling Pathway of this compound at the Sigma-1 Receptor
References
The Structure-Activity Relationship of Rimcazole: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Sigma Receptor Antagonist and Dopamine Transporter Ligand
Rimcazole, a carbazole derivative, was initially investigated as a novel antipsychotic agent in the 1980s.[1][2] While it did not demonstrate efficacy in clinical trials for schizophrenia, it has since become a valuable pharmacological tool for studying the sigma (σ) receptor system and the dopamine transporter (DAT).[1][3] this compound is characterized as a sigma receptor antagonist with moderate affinity for the dopamine transporter.[4] Its unique pharmacological profile, distinct from typical dopamine uptake inhibitors like cocaine, has prompted extensive structure-activity relationship (SAR) studies to delineate the structural requirements for affinity at these targets.
This technical guide provides a comprehensive overview of the SAR of this compound and its analogs, detailing the quantitative binding data, the experimental protocols used for their determination, and the key signaling pathways involved.
Quantitative Structure-Activity Relationship Data
The affinity of this compound and its analogs for the dopamine transporter (DAT), sigma-1 (σ₁), and sigma-2 (σ₂) receptors has been systematically evaluated. The following tables summarize the key quantitative data from competitive binding assays.
Table 1: Binding Affinities of Carbazole Analogs at the Dopamine Transporter (DAT) and Sigma (σ₁, σ₂) Receptors.
| Compound | R | X | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
| This compound (1) | H | H | 224 | 97 | 145 |
| 5 | H | 3,6-di-Br | 3890 | >6000 | 1990 |
| 6 | H | 1,3,6-tri-Br | 30300 | >6000 | >6000 |
| 7 | H | 3-NO₂ | 109 | - | - |
| 8 | H | 3-NH₂ | 2400 | >6000 | >6000 |
| 9 | H | 3,6-di-NO₂ | 174000 | >6000 | >6000 |
| 11 | Phenylpropyl | H | 263 | - | - |
Binding affinities were determined using [³H]WIN 35,428 for DAT, and radiolabeled ligands for σ₁ and σ₂ receptors in rat caudate-putamen homogenates.
Table 2: Binding Affinities of Diphenylamine Analogs at the Dopamine Transporter (DAT) and Sigma (σ₁, σ₂) Receptors.
| Compound | R | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
| 24 | H | 813 | >6000 | >6000 |
| 25 | Phenylpropyl | 61.0 | 25 | 1990 |
These analogs feature a diphenylamine core in place of the carbazole ring system.
The SAR data reveals several key trends:
-
Aromatic Substitution: Substitutions on the carbazole ring are generally detrimental to dopamine transporter affinity. For instance, bromo and nitro substitutions at the 3 and 6 positions significantly reduce binding potency.
-
Piperazine N-Substitution: Modification of the terminal nitrogen on the piperazine ring has a more complex effect. While many substitutions decrease affinity, the N-phenylpropyl group is well-tolerated and, in the case of the diphenylamine analog (25), leads to the highest affinity for both DAT and the σ₁ receptor within the tested series.
-
Core Structure: Replacing the rigid carbazole ring with a more flexible diphenylamine moiety can be accommodated, particularly when combined with an N-phenylpropyl group on the piperazine.
Key Experimental Methodologies
The characterization of this compound and its analogs relies on standardized neuropharmacological assays. The following are detailed protocols for the key experiments.
Dopamine Transporter (DAT) Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter in brain tissue homogenates.
Materials:
-
Radioligand: [³H]WIN 35,428
-
Tissue: Rat caudate-putamen or striatum
-
Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4)
-
Non-specific binding determination: Cocaine (30 µM)
-
Instrumentation: Scintillation counter, filtration apparatus
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen rat caudate-putamen in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris. Pellet the synaptosomal membranes from the supernatant by high-speed centrifugation (e.g., 12,500 x g). Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of [³H]WIN 35,428 (typically around 5 nM), and varying concentrations of the test compound (e.g., this compound or its analogs).
-
Non-specific Binding: Prepare a set of tubes containing a high concentration of unlabeled cocaine (30 µM) to determine non-specific binding.
-
Incubation: Incubate all tubes on ice for 2 hours.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Sigma-1 (σ₁) Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of compounds for the σ₁ receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine
-
Tissue: Guinea pig or rat brain/liver membranes
-
Non-specific binding determination: Haloperidol (e.g., 10 µM)
-
Instrumentation: Scintillation counter, filtration apparatus
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig or rat brain or liver as described for the DAT binding assay.
-
Assay Setup: Combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., 2.4 nM), and a range of concentrations of the test compound in assay tubes.
-
Non-specific Binding: A parallel set of tubes containing a high concentration of unlabeled haloperidol is used to define non-specific binding.
-
Incubation: Incubate the samples, typically at room temperature for a defined period (e.g., 2 hours).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters and wash with cold buffer.
-
Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter and analyze the data as described for the DAT binding assay to determine IC₅₀ and Kᵢ values.
Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to block the reuptake of dopamine into synaptosomes.
Materials:
-
Substrate: [³H]dopamine
-
Tissue Preparation: Rat striatal synaptosomes
-
Buffer: Krebs-Ringer HEPES buffer (KRH)
-
Instrumentation: Scintillation counter, filtration apparatus
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum as described in the binding assay protocol. Resuspend the synaptosomal pellet in KRH buffer.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., this compound analogs) for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.
-
Incubation: Incubate for a short period (e.g., 4 minutes) at 37°C to measure the initial rate of uptake.
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Analysis: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter. Determine the IC₅₀ for uptake inhibition and compare it to the compound's binding affinity (Kᵢ) at DAT.
Visualizing Pathways and Relationships
Sigma-1 Receptor Signaling Pathway
The σ₁ receptor is not a traditional G-protein coupled receptor but rather a ligand-operated intracellular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). Its signaling is initiated by the dissociation from the binding immunoglobulin protein (BiP).
Caption: this compound acts as an antagonist at the σ₁ receptor, influencing its chaperone function.
Experimental Workflow for SAR Determination
A systematic approach is required to establish the structure-activity relationship of a compound series like this compound's. This involves synthesis, purification, and a cascade of in vitro assays.
Caption: The workflow for determining the structure-activity relationship of this compound analogs.
This compound SAR Logical Relationships
The quantitative data allows for the deduction of logical relationships between chemical structure and biological activity, guiding future drug design.
Caption: A summary of the key structure-activity relationships for this compound analogs at DAT.
References
- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimcazole's Binding Affinity for Sigma-1 vs. Sigma-2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole, a carbazole derivative, has been a subject of pharmacological interest for its interaction with sigma receptors. Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to elucidate the function of sigma receptors.[1] This technical guide provides a comprehensive overview of this compound's binding affinity for the two major sigma receptor subtypes, sigma-1 (σ1) and sigma-2 (σ2), presenting quantitative data, detailed experimental methodologies, and visual representations of key processes. Understanding the differential affinity of this compound is crucial for its application in experimental models and for the development of more selective sigma receptor ligands.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| This compound | Sigma-1 (σ1R) | 210 | 0.31 | [2] |
| This compound | Sigma-2 (σ2R) | 65 | 3.2-fold for σ2R | [2] |
Table 1: Binding affinities of this compound for Sigma-1 and Sigma-2 receptors.
The data clearly indicates that this compound possesses a higher affinity for the sigma-2 receptor, with a 3.2-fold selectivity over the sigma-1 receptor.[2] This finding is consistent with qualitative reports in the literature stating that this compound binds predominantly to sigma-2 sites.[3]
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity for sigma-1 and sigma-2 receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Test Compound: this compound hydrochloride.
-
Membrane Preparation: Homogenates from guinea pig brain or cells expressing sigma-1 receptors (e.g., HEK293T cells).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma-1 ligand.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction tube contains the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.
Materials:
-
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.
-
Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor agonist, is used to block the binding of [3H]DTG to sigma-1 receptors.
-
Test Compound: this compound hydrochloride.
-
Membrane Preparation: Homogenates from rat liver or cells expressing sigma-2 receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma ligand.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Similar to the sigma-1 assay, a membrane preparation is obtained from a suitable tissue or cell line.
-
Assay Setup: Each reaction tube contains the membrane preparation, a fixed concentration of [3H]DTG, a saturating concentration of (+)-pentazocine to mask sigma-1 sites, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at room temperature to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration, and the filters are washed.
-
Quantification: Radioactivity is measured by scintillation counting.
-
Data Analysis: The IC50 value for this compound is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
References
- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sigma ligands on the ability of this compound to inhibit PCP hsp70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Rimcazole: An In-Depth Technical Guide on its In Vivo Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole is a carbazole derivative that has been investigated for its potential antipsychotic properties. While its clinical efficacy in treating schizophrenia was not established, it remains a valuable pharmacological tool for research into the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the in vivo effects of this compound on the CNS, with a focus on its molecular interactions, and impact on neurotransmitter systems and behavior. The information is presented to aid researchers and drug development professionals in understanding its mechanism of action and to facilitate further investigation.
Core Mechanism of Action: A Tale of Two Targets
This compound's primary mechanism of action within the CNS revolves around its interaction with two key proteins: sigma (σ) receptors and the dopamine transporter (DAT).[1][2] It acts as a competitive antagonist at sigma receptors and also binds to the dopamine transporter, influencing dopaminergic neurotransmission.[3]
Sigma Receptor Antagonism
This compound demonstrates a notable affinity for sigma receptors, acting as a competitive antagonist. This interaction is believed to be central to many of its physiological and behavioral effects. Subchronic treatment with this compound has been shown to lead to an up-regulation of sigma-binding sites in the brain, accompanied by a decrease in affinity.
Interaction with the Dopamine Transporter
In addition to its effects on sigma receptors, this compound also exhibits a high affinity for dopamine transporters. This interaction is significant as it modulates dopamine reuptake from the synaptic cleft, thereby influencing the concentration and duration of action of dopamine in the synapse. Studies with this compound analogs suggest that the interaction with the dopamine transporter is distinct from that of cocaine, with this compound and its analogs appearing to bind to a closed conformation of the transporter.
Quantitative Data on In Vivo Effects
The following tables summarize the key quantitative data regarding the in vivo effects of this compound on the central nervous system.
| Parameter | Value | Species | Brain Region | Method | Reference |
| Sigma Receptor Binding | |||||
| IC₅₀ (vs. [³H]-(+)-SKF 10,047) | 5.0 x 10⁻⁷ M | Rat and Guinea Pig | Brain | In vitro radioligand binding assay | |
| K_D (for [³H]-(+)-SKF 10,047) | 85 ± 5 nM | Guinea Pig | Brain | Scatchard analysis | |
| K_D (in presence of 5x10⁻⁷ M this compound) | 165 ± 35 nM | Guinea Pig | Brain | Scatchard analysis | |
| B_max (for [³H]-(+)-SKF 10,047) | 824 ± 27 fmole/mg protein | Guinea Pig | Brain | Scatchard analysis | |
| B_max (in presence of 5x10⁻⁷ M this compound) | 892 ± 146 fmoles/mg protein | Guinea Pig | Brain | Scatchard analysis | |
| ID₅₀ (in vivo sigma receptor blockade) | 6 mg/kg i.p. | Mice | Brain | In vivo sigma receptor binding assay | |
| Dopamine Transporter Binding | |||||
| Affinity | High | Not Specified | Not Specified | Not Specified | |
| Phencyclidine (PCP) Site Binding | |||||
| IC₅₀ | 4.3 x 10⁻⁵ M | Rat and Guinea Pig | Brain | In vitro radioligand binding assay |
| Effect | Animal Model | Dose | Route | Outcome | Reference |
| Neurotransmitter Levels | |||||
| ↑ Dopamine & DOPAC | Male Rats | Not Specified | i.p. | Increased concentrations in the paraventricular nucleus of the hypothalamus. | |
| ↑ MHPG | Male Rats | Not Specified | i.p. | Increased concentrations of the norepinephrine metabolite in the paraventricular nucleus. | |
| ↑ Dopamine Turnover | Rats | Subchronic treatment | Not Specified | Increased DOPAC concentration and DOPAC/dopamine ratio in the nucleus accumbens. | |
| No change in extracellular DA | Rats | 3 or 10 mg/kg | i.p. | No significant change in nucleus accumbens dopamine concentration when administered alone. | |
| Attenuation of Cocaine-induced DA efflux | Rats | 3 or 10 mg/kg | i.p. | Significantly reduced the increase in nucleus accumbens dopamine efflux stimulated by cocaine. | |
| Hormonal Levels | |||||
| ↑ Corticosterone | Male Rats | Dose- and time-dependent | i.p. | Increased plasma concentrations. | |
| Behavioral Effects | |||||
| Attenuation of Cocaine-induced Convulsions | Male Swiss Webster Mice | 0-60 mg/kg | i.p. | Pre-treatment attenuated convulsions induced by a subsequent convulsive dose of cocaine (60 mg/kg, i.p.). | |
| Slight Sedation | Rats | Subchronic treatment | Not Specified | Observed during subchronic treatment. | |
| Attenuation of Cocaine-stimulated locomotor activity | Mice | Not Specified | Not Specified | Decreased cocaine-stimulated activity. | |
| Gene Expression | |||||
| Inhibition of PCP-induced hsp70 | Female Sprague-Dawley Rats | 60 mg/kg | i.p. | Inhibited the induction of the heat shock protein hsp70 in retrosplenial cortex neurons. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's in vivo effects.
In Vivo Sigma Receptor Binding Assay
Objective: To determine the in vivo occupancy of sigma receptors by this compound.
Animal Model: Male mice.
Protocol:
-
Mice are administered this compound intraperitoneally (i.p.) at various doses.
-
At a specified time point after drug administration, a radiolabeled sigma receptor ligand, such as [³H]-(+)-SKF 10,047, is injected intravenously (i.v.).
-
After a sufficient time for the radioligand to distribute to the brain and bind to sigma receptors, the animals are euthanized.
-
The brains are rapidly removed, and specific brain regions (e.g., whole brain or cortex) are dissected.
-
The tissue is homogenized, and the amount of radioactivity is quantified using liquid scintillation counting.
-
Non-specific binding is determined in a separate group of animals pre-treated with a high dose of a non-labeled sigma receptor ligand to saturate all sigma receptors.
-
The percentage of sigma receptor occupancy by this compound is calculated by comparing the specific binding in this compound-treated animals to that in vehicle-treated controls. The dose that produces 50% inhibition of specific binding (ID₅₀) is then determined.
In Vivo Microdialysis for Neurotransmitter Measurement
Objective: To measure extracellular levels of dopamine, its metabolites (DOPAC and HVA), and norepinephrine in specific brain regions of freely moving animals.
Animal Model: Male rats.
Protocol:
-
A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, paraventricular nucleus of the hypothalamus) of an anesthetized rat.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
This compound or a vehicle is administered (e.g., i.p.), and dialysate collection continues.
-
The concentrations of dopamine, DOPAC, HVA, and norepinephrine metabolites (like MHPG) in the dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
Open-Field Locomotor Activity Test
Objective: To assess the effects of this compound on spontaneous locomotor activity and its interaction with psychostimulants like cocaine.
Animal Model: Mice or rats.
Protocol:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
The open-field apparatus, a square arena with walls, is cleaned thoroughly between each trial.
-
Animals are administered this compound or a vehicle i.p. at specified doses.
-
After a pre-determined time, the animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes) using an automated activity monitoring system with infrared beams or a video tracking system.
-
Parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
To assess the interaction with cocaine, animals are pre-treated with this compound, followed by an injection of cocaine, and their locomotor activity is then recorded.
Cocaine-Induced Convulsions Model
Objective: To evaluate the anticonvulsant effects of this compound against seizures induced by a high dose of cocaine.
Animal Model: Male Swiss Webster mice.
Protocol:
-
Mice are pre-treated with various doses of this compound or vehicle via i.p. injection.
-
After a 15-minute pre-treatment period, a convulsive dose of cocaine (e.g., 60 mg/kg, i.p.) is administered.
-
Immediately after cocaine injection, each mouse is placed in an individual observation cage.
-
The animals are observed for the presence and severity of seizures for a specified period (e.g., 30 minutes).
-
Seizure activity is scored based on a pre-defined scale (e.g., latency to first seizure, duration of seizures, and seizure severity score).
-
The percentage of animals exhibiting seizures in each treatment group is calculated to determine the protective effect of this compound.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the in vivo effects of this compound.
References
- 1. The sigma ligand this compound activates noradrenergic neurons projecting to the paraventricular nucleus and increases corticosterone secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
Rimcazole: An In-Depth Technical Guide for Neuroscience Research
A comprehensive whitepaper for researchers, scientists, and drug development professionals on the experimental applications of rimcazole, detailing its pharmacological profile, experimental protocols, and mechanisms of action.
Introduction
This compound, a carbazole derivative, has transitioned from a candidate antipsychotic to a valuable experimental compound in the field of neuroscience.[1][2] Originally synthesized by Wellcome Research Laboratories in the 1980s, it failed to demonstrate efficacy in clinical trials for schizophrenia.[1][2] However, its distinct pharmacological characteristics have rendered it a powerful tool for probing the intricacies of neurochemical pathways and behavioral phenomena. This technical guide offers a detailed examination of this compound, encompassing its pharmacology, established experimental methodologies, and its role in dissecting specific neural systems.
Pharmacological Profile
The primary mechanism of action for this compound is the antagonism of sigma (σ) receptors, for which it displays a notable affinity for both σ1 and σ2 subtypes.[3] A critical aspect of its profile is its lack of selectivity, as it also binds with high affinity to the dopamine transporter (DAT). This dual activity necessitates careful consideration during experimental design and subsequent data interpretation. In contrast, its affinity for the serotonin transporter is significantly lower.
Binding Affinity Data
The binding affinities of this compound and its structural analogs have been quantified across various studies. The following table summarizes the reported inhibition constants (Ki), providing a quantitative basis for its receptor and transporter interactions.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |
| This compound | 97 - >6000 | 145 - 1990 | 224 | - | |
| This compound Analog 11 | - | - | - | 44.5 | |
| This compound Analog 25 | High | - | 61.0 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound, offering a practical guide for researchers.
Radioligand Binding Assay
This protocol details a standard procedure to determine the binding affinity of this compound or other investigational compounds for sigma receptors and dopamine transporters.
-
Materials:
-
Tissue homogenates (e.g., rat cerebral cortex for sigma receptors, striatum for DAT)
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2, [³H]WIN 35,428 for DAT)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well glass fiber filter plates
-
Liquid scintillation counter
-
-
Procedure:
-
Tissue Preparation: Homogenize the specific brain region in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the resulting pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates. Wash the filters with ice-cold buffer to eliminate unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Perform non-linear regression analysis on the resulting data to calculate the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This protocol describes the application of in vivo microdialysis to monitor extracellular neurotransmitter levels, such as dopamine, in the brain of an awake, freely moving animal following the administration of this compound.
-
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic frame and surgical instruments
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rat and secure it in the stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).
-
Recovery: Allow the animal a post-operative recovery period.
-
Experiment Initiation: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) and continue to collect dialysate samples at predetermined time intervals.
-
Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the collected dialysate samples using HPLC.
-
Behavioral Assays: Cocaine Interaction Paradigms
This protocol provides a framework for a behavioral experiment designed to assess the impact of this compound on cocaine-induced locomotor hyperactivity.
-
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats
-
Automated open-field activity monitoring chambers
-
This compound solution for injection
-
Cocaine solution for injection
-
-
Procedure:
-
Habituation: Acclimate the animals to the open-field chambers on one or more days prior to testing.
-
Testing Day: Pre-treat the animals with either a vehicle control or a specific dose of this compound (e.g., via intraperitoneal injection).
-
Drug Challenge: Following a designated pre-treatment interval (e.g., 15-30 minutes), administer either saline or a specific dose of cocaine.
-
Data Collection: Immediately place the animals into the open-field chambers and record their locomotor activity over a defined time course (e.g., 60-120 minutes).
-
Statistical Analysis: Analyze the collected locomotor activity data to compare the effects across the different treatment groups.
-
Signaling Pathways and Putative Mechanisms of Action
Sigma-1 Receptor Signaling Cascade
This compound functions as an antagonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor plays a crucial role in the regulation of numerous cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cell survival pathways. By blocking the sigma-1 receptor, this compound can influence these downstream cellular events.
Caption: this compound antagonizes the sigma-1 receptor, modulating its interaction with BiP and downstream signaling pathways.
Interaction with the Dopamine Transporter
This compound's binding to the dopamine transporter (DAT) is a key component of its pharmacological profile. By inhibiting DAT, this compound blocks the reuptake of dopamine from the synapse, leading to an increase in extracellular dopamine concentrations. This mechanism is of particular importance when considering its interactions with psychostimulants such as cocaine, which also exert their effects through DAT inhibition.
Key Applications in Neuroscience Research
Probing Sigma Receptor Function
The antagonist properties of this compound at sigma receptors make it an effective pharmacological tool for elucidating the physiological and behavioral functions of these receptors. By administering this compound and observing the resulting effects, researchers can make inferences about the involvement of sigma receptors in a variety of processes, including cognition, motor function, and affect.
Deconstructing the Neurobiology of Cocaine
The dual engagement of sigma receptors and the dopamine transporter by this compound makes it a uniquely valuable compound for investigating the neurobiological underpinnings of cocaine addiction. Studies have demonstrated that this compound can mitigate certain behavioral effects of cocaine, including locomotor stimulation and convulsions. These findings have contributed to the hypothesis that the simultaneous modulation of both sigma receptors and the DAT could represent a promising therapeutic avenue for the treatment of cocaine use disorder.
Caption: this compound's dual action on DAT and sigma-1 receptors alters cocaine's effects.
Standardized Experimental Workflows
Caption: Workflow for a typical radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
This compound stands as a versatile and valuable research tool in the armamentarium of neuroscience. Its capacity to engage both sigma receptors and the dopamine transporter offers a singular opportunity to unravel the distinct and overlapping roles of these systems in a host of physiological and pathophysiological states. A thorough understanding of its non-selective binding profile is paramount for the design of well-controlled experiments and the accurate interpretation of the resulting data. This technical guide provides a solid foundation for investigators to leverage the unique properties of this compound in their ongoing exploration of the nervous system's complexities.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of Rimcazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole, a carbazole derivative initially investigated as a novel antipsychotic, has since become a valuable pharmacological tool for elucidating complex cellular signaling pathways. Despite its limited clinical efficacy for schizophrenia, its distinct molecular interactions have positioned it as a compound of interest in various research domains, including neurobiology and oncology. This technical guide provides a comprehensive overview of the established and putative cellular and molecular targets of this compound. It details its binding affinities, explores the downstream signaling cascades it modulates, and furnishes detailed methodologies for the key experiments that have defined its pharmacological profile. The primary targets of this compound include sigma (σ) receptors, for which it acts as an antagonist, and the dopamine transporter (DAT), which it inhibits. Furthermore, emerging evidence indicates that this compound exerts influence over several critical signaling pathways, including those mediated by Hypoxia-Inducible Factor-1α (HIF-1α), the tumor suppressor protein p53, p38 Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). This document aims to serve as a detailed resource for researchers leveraging this compound in their experimental paradigms.
Primary Molecular Targets and Binding Affinities
This compound's pharmacological activity is primarily attributed to its interaction with sigma receptors and the dopamine transporter. It is not considered a selective ligand, and its effects are often a composite of its actions at these multiple sites.[1][2][3]
Sigma (σ) Receptors
This compound is a well-established sigma receptor antagonist, exhibiting a competitive binding mode of action.[2] It displays affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[4]
Dopamine Transporter (DAT)
This compound demonstrates a high affinity for the dopamine transporter, leading to the inhibition of dopamine reuptake. This interaction has been a key focus in the development of this compound analogs for potential therapeutic applications.
Other Receptors
This compound also interacts with the serotonin transporter, albeit with a different affinity profile compared to its other primary targets.
Table 1: Quantitative Binding Data of this compound for its Primary Targets
| Target | Radioligand | Tissue/Cell Line | Species | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | pK₅₀ | Reference |
| Sigma Sites | [³H]-(+)-SKF 10,047 | Brain | Rat, Guinea Pig | Competitive Binding | 500 | - | - | |
| Phencyclidine Sites | - | Brain | Rat, Guinea Pig | Competitive Binding | 43,000 | - | - | |
| Sigma-1 Receptor | [³H]-(+)-pentazocine | - | - | Competitive Binding | - | - | 6.9 | - |
| Sigma-1/Sigma-2 Receptors | - | - | - | - | - | <10 | - | |
| Dopamine Transporter (DAT) | - | - | - | - | - | High Affinity | - | |
| Serotonin Transporter | - | - | - | - | - | - | - |
Note: "High Affinity" is stated in the literature, but specific Kᵢ values for DAT and serotonin transporter are not consistently reported across studies.
Downstream Signaling Pathways
The interaction of this compound with its primary targets initiates a cascade of downstream signaling events, impacting various cellular processes.
Sigma-1 Receptor Antagonism and Intracellular Calcium Mobilization
As a sigma-1 receptor antagonist, this compound is implicated in the modulation of intracellular calcium (Ca²⁺) homeostasis. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM) that regulate Ca²⁺ signaling. By antagonizing these receptors, this compound can influence Ca²⁺ release from the endoplasmic reticulum, a critical event in many signaling pathways.
Figure 1: this compound's antagonism of the sigma-1 receptor inhibits intracellular calcium release.
Induction of Hypoxia-Inducible Factor-1α (HIF-1α)
In various cancer cell lines, this compound has been shown to elevate levels of HIF-1α protein under normoxic conditions. This effect is at least partially mediated by its antagonism of sigma-1 receptors. The induction of HIF-1α by this compound appears to contribute to its tumor-selective cell-killing effects.
Modulation of the p53 Pathway
The pro-apoptotic effects of this compound are enhanced in the presence of functional p53. While not strictly required for its cell-killing activity, p53 appears to potentiate the effects of this compound, possibly through a greater induction of HIF-1α.
Activation of the p38 MAPK Pathway
In breast cancer cells, the combination of adenovirus-mediated p53 gene therapy and this compound treatment leads to the activation of the p38 MAPK signaling pathway. This activation is associated with the pro-apoptotic effects of the combination treatment.
Involvement of the NF-κB Pathway
While direct studies on this compound's effect on the NF-κB pathway are limited, the interplay between sigma receptors, calcium signaling, and cellular stress pathways suggests a potential for indirect modulation of NF-κB activity.
Figure 2: Key downstream signaling pathways modulated by this compound in cancer cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's molecular targets.
Radioligand Binding Assay for Sigma Receptors
Objective: To determine the binding affinity (IC₅₀) of this compound for sigma receptors.
Materials:
-
Radioligand: [³H]-(+)-SKF 10,047
-
Tissue: Rat or guinea pig brain homogenates
-
Buffers: Tris-HCl buffer
-
Competitor: this compound at various concentrations
-
Non-specific binding control: High concentration of unlabeled haloperidol
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare brain homogenates in cold Tris-HCl buffer.
-
In a series of tubes, add a fixed concentration of [³H]-(+)-SKF 10,047 and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled haloperidol instead of this compound.
-
Incubate the mixture at a specified temperature for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Workflow for a competitive radioligand binding assay to determine this compound's affinity for sigma receptors.
Western Blot for HIF-1α Induction
Objective: To assess the effect of this compound on HIF-1α protein levels.
Materials:
-
Cell lines: HCT-116 or MDA MB 231 cells
-
Treatment: this compound at various concentrations
-
Lysis buffer: RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against HIF-1α, secondary HRP-conjugated antibody
-
SDS-PAGE gels, PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to a desired confluency.
-
Treat cells with this compound for a specified time period.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize HIF-1α band intensity to a loading control (e.g., β-actin).
Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells: Adherent cells grown on coverslips
-
Dye: Fura-2 AM
-
Buffers: Hanks' Balanced Salt Solution (HBSS)
-
Stimulant/Inhibitor: this compound
-
Fluorescence microscope with dual-wavelength excitation capabilities
Procedure:
-
Load cells with Fura-2 AM in HBSS for a specified time at 37°C.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Apply this compound to the cells and continue recording the fluorescence ratio.
-
Analyze the change in the 340/380 nm ratio over time to determine the effect of this compound on intracellular calcium levels.
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound modulates NF-κB transcriptional activity.
Materials:
-
Cell line: A cell line stably or transiently expressing an NF-κB-driven luciferase reporter construct
-
Treatment: this compound, with or without an NF-κB activator (e.g., TNF-α)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Treat the cells with this compound for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After the stimulation period, lyse the cells.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
Co-Immunoprecipitation for p53 Interactions
Objective: To investigate if this compound affects the interaction of p53 with its binding partners.
Materials:
-
Cell line: A cell line expressing endogenous or exogenous p53
-
Treatment: this compound
-
Lysis buffer: Non-denaturing lysis buffer
-
Antibodies: Anti-p53 antibody for immunoprecipitation, antibodies against potential interacting proteins for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-p53 antibody.
-
Add protein A/G beads to pull down the p53-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected p53-interacting proteins.
Conclusion
This compound presents a multifaceted pharmacological profile, primarily acting as a sigma receptor antagonist and a dopamine transporter inhibitor. Its influence extends to critical downstream signaling pathways, including those governed by HIF-1α, p53, and p38 MAPK, highlighting its potential as a tool to probe these complex cellular networks. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible investigation of this compound's molecular interactions. Further research, particularly in defining a more comprehensive receptor binding profile and elucidating the precise molecular mechanisms of its downstream effects, will continue to refine our understanding of this versatile compound and may unveil new avenues for therapeutic intervention.
References
- 1. lehman.edu [lehman.edu]
- 2. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddd.uab.cat [ddd.uab.cat]
Rimcazole's Role in Modulating Neurotransmitter Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole, a carbazole derivative, has a multifaceted pharmacological profile primarily characterized by its potent antagonism of the sigma-1 (σ₁) receptor and its high-affinity interaction with the dopamine transporter (DAT). Initially investigated as a novel antipsychotic agent, this compound demonstrated a lack of efficacy in clinical trials for schizophrenia. Consequently, its principal application has shifted to that of a valuable experimental tool for elucidating the complex roles of sigma receptors and the dopamine transporter in neurotransmission. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its modulation of dopamine and sigma receptor systems. Detailed experimental protocols for key assays, quantitative binding and functional data, and visual representations of associated signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.
Introduction
This compound emerged in the 1980s as a potential antipsychotic with a novel mechanism of action, distinct from the typical D2 receptor antagonists.[1][2] Its primary molecular targets were identified as sigma receptors, for which it acts as an antagonist, and the dopamine transporter.[1][3] While its clinical development for schizophrenia was not pursued due to insufficient efficacy, this compound's unique dual action has rendered it an important pharmacological probe.[2] This guide delves into the technical details of this compound's interaction with key neurotransmitter systems, providing researchers with the necessary information to effectively utilize this compound in their investigations.
Modulation of the Dopaminergic System
This compound exhibits a significant affinity for the dopamine transporter (DAT), acting as a competitive inhibitor of dopamine uptake. This interaction, however, does not consistently translate to a typical dopaminergic stimulant effect.
Quantitative Data: Dopamine Transporter and Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for the dopamine transporter and related receptors.
| Target | Ligand | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Bmax (fmol/mg protein) | Kᵈ (nM) | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | Radioligand Binding | 224 | - | - | - | |
| Sigma-1 Receptor | --INVALID-LINK---SKF 10,047 | Rat Brain | Radioligand Binding | - | 500 | - | - | |
| Sigma-1 Receptor | --INVALID-LINK---SKF 10,047 | Guinea Pig Brain | Radioligand Binding | - | - | 824 ± 27 | 85 ± 5 | |
| Sigma-2 Receptor | [³H]DTG | - | Radioligand Binding | 145 - 1990 | - | - | - | |
| Phencyclidine (PCP) Site | [³H]TCP | Rat Brain | Radioligand Binding | - | 43,000 | - | - |
Functional Effects on Dopaminergic Neurotransmission
-
Dopamine Turnover: Subchronic treatment with this compound has been shown to increase dopamine turnover in the nucleus accumbens, evidenced by elevated levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and an increased DOPAC/dopamine ratio.
-
Dopamine Release: In vivo microdialysis studies in the nucleus accumbens shell have shown that this compound alone does not significantly alter basal dopamine levels. However, pretreatment with this compound can attenuate the increase in dopamine release induced by cocaine.
-
Neuronal Firing: Electrophysiological studies on dopamine neurons in the substantia nigra have reported that this compound produces inconsistent changes in their firing rate.
Modulation of the Sigma Receptor System
This compound is a well-established sigma receptor antagonist, with a preference for the σ₁ subtype. Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, where they modulate a variety of cellular processes, including ion channel function and intracellular calcium signaling.
Quantitative Data: Sigma Receptor Binding Affinities
Refer to the table in section 2.1 for this compound's binding affinities at sigma-1 and sigma-2 receptors.
Signaling Pathways
As a sigma-1 receptor antagonist, this compound is proposed to inhibit the chaperone activity of the receptor. The precise downstream signaling cascades modulated by this compound's interaction with sigma-1 receptors are still under investigation but are thought to involve the modulation of ion channels and intracellular calcium levels.
Modulation of the Serotonergic System
This compound has been reported to bind to the serotonin transporter (SERT), though detailed quantitative data on its affinity for SERT and various serotonin receptor subtypes are limited in the available literature. This interaction suggests a potential, albeit less characterized, role for this compound in modulating serotonergic neurotransmission. Further research is required to fully elucidate the significance of this interaction.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the sigma-1 receptor.
Materials:
-
Rat or guinea pig brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
--INVALID-LINK---SKF 10,047 (radioligand)
-
Unlabeled haloperidol (for defining non-specific binding)
-
This compound solutions of varying concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, --INVALID-LINK---SKF 10,047 (at a concentration near its Kᵈ), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled haloperidol.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the nucleus accumbens shell. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate. After a stabilization period, collect dialysate samples at regular intervals to establish a baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period post-injection.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of this compound to the vehicle control.
Conclusion
This compound remains a critical tool for neuropharmacological research due to its distinct profile as a sigma receptor antagonist and dopamine transporter inhibitor. This guide has provided a detailed overview of its interactions with these neurotransmitter systems, supported by quantitative data and experimental protocols. The complex interplay between this compound's actions at sigma receptors and the dopamine transporter warrants further investigation to fully understand its behavioral and neurochemical effects. Future studies focusing on its potential modulation of the serotonergic system and the precise downstream consequences of sigma-1 receptor antagonism will undoubtedly provide deeper insights into the intricate mechanisms of neurotransmitter regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic--A focus on analogues of benztropine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rimcazole In Vivo Experimental Protocols for Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments using rimcazole in rodent models. This compound is a sigma-1 receptor antagonist and dopamine transporter (DAT) inhibitor, primarily utilized as an experimental tool to investigate the roles of these systems in various physiological and pathological processes.[1][2][3] This document outlines methodologies for assessing the effects of this compound on locomotor activity, its potential as a treatment for cocaine addiction through self-administration and conditioned place preference paradigms, and provides visual representations of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound in rodent models.
Table 1: Effect of this compound on Cocaine Self-Administration in Rats
| This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/injection) | Change in Max Demand (Q₀) | Change in Elasticity (α) | Reference |
| 3.2 | 0.1 | ↓ | ↑ | [4] |
| 10 | 0.1 | ↓↓ | ↑↑ | [4] |
| 32 | 0.1 | ↓↓↓ | ↑↑↑ | |
| 3.2 | 0.32 | ↓ | ↑ | |
| 10 | 0.32 | ↓↓ | ↑↑ | |
| 32 | 0.32 | ↓↓↓ | ↑↑↑ | |
| Note: ↓ indicates a decrease, with more arrows indicating a greater effect. ↑ indicates an increase, with more arrows indicating a greater effect. Q₀ represents the consumption at zero cost, and α represents the elasticity of demand. |
Table 2: Anticonvulsant Effects of this compound Against Cocaine-Induced Seizures in Mice
| Pre-treatment Drug | Dose (mg/kg, i.p.) | Challenge Drug | Challenge Dose (mg/kg, i.p.) | % Protection from Seizures | Reference |
| Vehicle | - | Cocaine | 60 | 0% | |
| This compound | 10 | Cocaine | 60 | 25% | |
| This compound | 20 | Cocaine | 60 | 50% | |
| This compound | 40 | Cocaine | 60 | 75% | |
| This compound | 60 | Cocaine | 60 | 100% |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve the required amount of this compound hydrochloride in a small volume of DMSO.
-
Add Tween-80 to the solution (typically 5-10% of the final volume) and vortex thoroughly to ensure a homogenous mixture.
-
Slowly add sterile 0.9% saline to the desired final volume while continuously vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid vehicle-induced effects.
-
Administer the solution via intraperitoneal (i.p.) injection.
Locomotor Activity Assessment
This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice using an open-field test.
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm), typically made of non-reflective material.
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation to the Arena (Day 1):
-
Place each mouse individually into the center of the open field arena.
-
Allow the mouse to explore the arena freely for 30 minutes. This session serves to habituate the animal to the novel environment and reduce novelty-induced hyperactivity on the test day.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Drug Administration and Testing (Day 2):
-
Administer the prepared this compound solution or vehicle (control) via i.p. injection at the desired dose (e.g., 5, 10, 20 mg/kg).
-
Return the mouse to its home cage for a pre-treatment period (e.g., 15-30 minutes).
-
Place the mouse into the center of the open field arena.
-
Record locomotor activity for a period of 60 minutes using the automated system.
-
-
Data Analysis:
-
Analyze the recorded data for parameters such as:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Cocaine Self-Administration Paradigm
This protocol describes a rat model of cocaine self-administration to assess the effect of this compound on the reinforcing properties of cocaine.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a swivel system to allow free movement.
-
Intravenous catheterization surgical equipment.
Procedure:
-
Surgical Catheter Implantation:
-
Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow the rats to recover for at least 5-7 days post-surgery.
-
-
Acquisition of Cocaine Self-Administration:
-
Train the rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) in daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of cocaine and the presentation of a conditioned stimulus (e.g., cue light for 5 seconds).
-
A press on the inactive lever has no consequence.
-
Continue training until the rats exhibit stable responding (e.g., <15% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment and Testing:
-
Once stable self-administration is achieved, administer this compound (e.g., 3.2, 10, 32 mg/kg, i.p.) or vehicle 15-30 minutes before the start of the self-administration session.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Analyze the dose-dependent effect of this compound on the number of cocaine infusions self-administered.
-
Compare the number of active versus inactive lever presses to ensure the effect is specific to drug-seeking behavior.
-
Statistical analysis (e.g., repeated measures ANOVA) should be used to compare the effects of different doses of this compound to the vehicle control.
-
Conditioned Place Preference (CPP)
This protocol outlines the CPP paradigm in mice to evaluate the ability of this compound to block the rewarding effects of cocaine.
Apparatus:
-
A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral center chamber.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of 8 days of conditioning sessions.
-
On days 2, 4, 6, and 8: Administer cocaine (e.g., 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers (the drug-paired chamber) for 30 minutes.
-
On days 3, 5, 7, and 9: Administer saline (i.p.) and confine the mouse to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
This compound Treatment during Conditioning:
-
To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) 15-30 minutes before the cocaine injection on the drug-pairing days.
-
-
Post-Conditioning Test (Day 10):
-
Place the mouse in the central chamber with free access to all three chambers for 15 minutes (no drug administration).
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
Calculate a preference score for each mouse (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber).
-
Compare the preference scores of the this compound-treated groups with the control group (cocaine + vehicle) using an appropriate statistical test (e.g., ANOVA). A significant reduction in the preference score for the drug-paired chamber in the this compound-treated groups indicates a blockade of cocaine's rewarding effects.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound.
Caption: this compound's dual antagonism of Sigma-1 Receptors and Dopamine Transporters.
Caption: Regulation of the Dopamine Transporter and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo rodent studies with this compound.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Behavioral Economic Analysis of the Effects of this compound on Reinforcing Effects of Cocaine Injection and Food Presentation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rimcazole Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of rimcazole in mouse models. The information is compiled from peer-reviewed scientific literature and established experimental protocols. While these notes offer detailed guidance, it is imperative for researchers to conduct pilot studies to determine the optimal dosage, administration route, and vehicle for their specific experimental context, as pharmacokinetic and complete toxicity profiles for this compound in mice are not extensively documented in publicly available literature.
Overview of this compound
This compound is a carbazole derivative originally investigated as a potential antipsychotic agent.[1] It is now primarily utilized as a research tool to investigate the function of sigma receptors and their role in various physiological and pathological processes.[1] this compound acts as an antagonist of sigma-1 (σ₁) receptors and also exhibits affinity for the dopamine transporter (DAT).[2] This dual activity makes it a valuable compound for studying the interplay between these two systems in neurological and psychiatric disorders, as well as in the context of substance abuse.
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data on this compound administration in mice.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Parameter | Value | Species/Strain | Context | Reference |
| Effective Dose (ID₅₀) | 6 mg/kg | Mice | In vivo blockade of sigma sites | |
| Dosage Range | 0 - 60 mg/kg | Male Swiss Webster Mice | Attenuation of cocaine-induced convulsions | |
| Pre-treatment Time | 15 minutes | Male Swiss Webster Mice | Prior to cocaine challenge |
Table 2: Vehicle Formulation for this compound (in Rats, adaptable for Mice)
| Component | Concentration/Ratio | Notes | Reference |
| This compound | Desired final concentration | - | |
| DMSO (Dimethyl sulfoxide) | Initial solvent | To dissolve this compound | |
| Tween-80 | Co-solvent/Surfactant | To aid in solubilization | |
| Sterile Water or 0.9% NaCl | Diluent | To achieve the final desired volume and concentration |
Note: While this vehicle was used in rats, it provides a viable starting point for formulation development in mice. Researchers should verify the solubility and stability of their specific this compound batch in this or other appropriate vehicles and assess tolerability in a small cohort of animals.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice. These are based on established, generic procedures and should be adapted to specific experimental needs and institutional guidelines.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common and effective route for systemic administration of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, Tween-80, sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge, 5/8" length or smaller)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common approach is to first dissolve the this compound in a minimal amount of DMSO, then add Tween-80, and finally dilute to the desired final volume with sterile 0.9% saline or water. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.
-
Ensure the final solution is clear and free of particulates. Gentle warming and vortexing may aid in dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dose (mg/kg). The maximum recommended i.p. injection volume for a mouse is 10 ml/kg.
-
Gently restrain the mouse. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger of the non-dominant hand, allowing the abdomen to be exposed.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfect the injection site with a 70% alcohol swab.
-
-
Injection:
-
Hold the syringe with your dominant hand.
-
Insert the needle at a 30-40° angle into the peritoneal cavity. The bevel of the needle should be facing up.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, discard the syringe and prepare a new injection.
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle at the same angle of insertion.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress, lethargy, or abnormal posture.
-
Continue to monitor the animal according to your experimental protocol and institutional guidelines.
-
Oral Administration Protocols
Oral administration can be achieved via gavage for precise dosing or through voluntary consumption in a palatable medium for a less stressful experience.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water with a suspending agent like 0.5% methylcellulose)
-
Sterile water
-
Animal gavage needles (flexible or rigid, appropriate size for mice, e.g., 20-22 gauge)
-
Sterile syringes (1 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse for accurate dose calculation. The maximum recommended oral gavage volume for a mouse is 10 ml/kg.
-
Properly restrain the mouse to prevent movement and injury.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-administration Monitoring:
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor for other adverse effects as per your protocol.
-
This method is less stressful for the animals, particularly for chronic dosing studies.
Materials:
-
This compound
-
Gelatin
-
Non-caloric sweetener (e.g., sucralose)
-
Flavoring (e.g., fruit extract)
-
Water
-
Molding tray (e.g., 24-well plate)
-
Heating plate with magnetic stirrer
Procedure:
-
Jelly Preparation:
-
Prepare a stock solution of gelatin in water according to the manufacturer's instructions.
-
In a separate container, dissolve the sweetener and flavoring in water.
-
Calculate the total amount of this compound needed for the batch of jelly based on the desired dose per jelly portion and the number of portions.
-
Disperse the this compound in the sweetened and flavored water.
-
Gently heat and stir the gelatin solution until it is fully dissolved.
-
Combine the this compound suspension with the gelatin solution and mix thoroughly.
-
Pipette the mixture into the molding tray and allow it to set at 4°C.
-
-
Animal Training:
-
For several days prior to the experiment, acclimate the mice to the vehicle jelly (without this compound) to ensure they will voluntarily consume it.
-
-
Dosing:
-
Provide each mouse with a pre-weighed portion of the this compound-containing jelly.
-
Ensure the entire portion is consumed to confirm the correct dose has been administered.
-
Subcutaneous (s.c.) Injection Protocol
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, isotonic solution of this compound suitable for subcutaneous injection.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse for accurate dose calculation. The recommended maximum subcutaneous injection volume per site in a mouse is 5 ml/kg.
-
Gently restrain the mouse.
-
-
Injection:
-
Lift a fold of loose skin over the back, between the shoulder blades.
-
Insert the needle into the base of the "tent" of skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Observe the animal for any systemic adverse effects.
-
Intravenous (i.v.) Injection Protocol
Intravenous injection provides the most rapid onset of action. This procedure requires a high degree of technical skill and should only be performed by trained personnel.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous administration (e.g., sterile saline)
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (27-30 gauge)
-
A mouse restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol swabs
-
Appropriate PPE
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, pyrogen-free solution of this compound. The solution must be completely free of particulates. Filtration through a 0.22 µm filter is recommended.
-
-
Animal Preparation:
-
Weigh the mouse for accurate dose calculation. The maximum recommended bolus intravenous injection volume for a mouse is 5 ml/kg.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins. Take care not to overheat the animal.
-
Place the mouse in a suitable restrainer.
-
-
Injection:
-
Disinfect the tail with a 70% alcohol swab.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein, and the injection should be stopped immediately.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal closely for any immediate adverse reactions.
-
Return the mouse to its cage and continue to monitor as required by the experimental protocol.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for this compound studies in mice.
Conclusion
This compound is a valuable pharmacological tool for in vivo studies in mice, particularly for research involving sigma receptors and the dopamine transporter. The protocols and data provided herein offer a solid foundation for designing and executing experiments. However, due to the limited availability of comprehensive pharmacokinetic and toxicity data in mice, researchers are strongly encouraged to perform preliminary studies to establish the optimal parameters for their specific research questions and to ensure the welfare of the animals. Adherence to institutional animal care and use guidelines is paramount in all experimental procedures.
References
Preparing Rimcazole Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole is a carbazole derivative that functions as a sigma-1 receptor antagonist and also exhibits affinity for the dopamine transporter.[1] Initially investigated for its antipsychotic potential, it is now predominantly utilized as a research tool in in vitro and in vivo studies to investigate the role of sigma receptors in various cellular processes, including cancer cell proliferation and apoptosis.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in a variety of in vitro assays. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.
Chemical Properties and Solubility
| Property | Value |
| Chemical Name | 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole |
| Molecular Formula | C21H27N3 |
| Molecular Weight | 321.46 g/mol |
| Appearance | Solid powder |
| Solubility | Poorly soluble in water. Soluble in DMSO. |
Table 1: Chemical Properties of this compound.
Recommended Solvents for Stock Solution Preparation
For in vitro biological assays, especially those involving cell culture, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[4] It is crucial to use anhydrous, sterile-filtered DMSO to minimize contamination and ensure the stability of the compound. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating serial dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Before handling, consult the Material Safety Data Sheet (MSDS) for this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood.
-
Weighing the Compound: Accurately weigh out 3.21 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions of this compound by diluting the 10 mM DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in culture medium.
Application Data
The following table summarizes typical working concentrations of this compound used in in vitro assays, as reported in the scientific literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Assay Type | Cell Line(s) | Working Concentration Range | Reference |
| Antiproliferative Assay | Various human cancer cell lines | 0.1 µM - 100 µM | |
| Apoptosis Induction | Mammary and prostate carcinoma cells | Not specified, but effective | |
| Sigma-1 Receptor Binding | MDA-MB-468 cell membranes | IC50 of 2.7 ± 1.8 μM |
Table 2: Examples of this compound Working Concentrations in In Vitro Assays.
Signaling Pathway
This compound acts as an antagonist to the sigma-1 receptor, which is often overexpressed in tumor cells and is implicated in promoting cell survival. By inhibiting the sigma-1 receptor, this compound can induce a cascade of events leading to apoptosis. The proposed signaling pathway involves an increase in intracellular calcium levels, which in turn can activate caspase-dependent apoptotic pathways. One study has also implicated the involvement of the p38 MAPK signaling pathway in this compound-induced apoptosis in breast cancer cells.
References
- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes: Characterization of Rimcazole Binding to Sigma Receptors
Introduction
Rimcazole, a carbazole derivative, was initially investigated as a potential antipsychotic agent.[1][2] Its mechanism of action is distinguished from typical antipsychotics by its lack of direct blockade of dopamine D2 receptors, instead exhibiting a notable affinity for sigma (σ) receptors.[1] This has positioned this compound as a valuable pharmacological tool for researchers studying the function and therapeutic potential of sigma receptors. These application notes provide a detailed overview of the use of this compound in sigma receptor binding assays, including its binding profile and protocols for its characterization.
Sigma receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondria associated membrane.[3][4] They are classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are involved in a variety of cellular functions, including ion channel regulation, cellular signaling, and stress responses. This compound has been characterized as a sigma receptor antagonist and has been shown to interact with both sigma-1 and sigma-2 receptors.
Data Presentation: this compound Binding Profile
The binding affinity of this compound for sigma receptors and other molecular targets has been determined through various radioligand binding assays. The following table summarizes key quantitative data, providing a comparative view of this compound's binding characteristics.
| Target Receptor | Radioligand | Tissue/Cell Source | Assay Type | This compound Affinity (IC50/Ki) | Reference |
| Sigma Sites | [3H]-(+)-SKF 10,047 | Rat and Guinea Pig Brain | Competitive Binding | IC50 = 5.0 x 10⁻⁷ M | |
| Phencyclidine Sites | [3H]-(+)-SKF 10,047 | Rat and Guinea Pig Brain | Competitive Binding | IC50 = 4.3 x 10⁻⁵ M | |
| Sigma Sites | R(+)-[3H]3-PPP | Cortical Homogenates | Competitive Binding | Pseudo-Hill coefficient of ~1 | |
| Sigma-1 Receptor | --INVALID-LINK---pentazocine | MDA-MB-468 Cell Membranes | Competitive Binding | IC50 = 2.7 ± 1.8 µM | |
| Dopamine Transporter | Various | Not Specified | Competitive Binding | High Affinity | |
| Serotonin Transporter | Various | Not Specified | Competitive Binding | Binds | |
| Opioid Receptors (mu, delta, kappa, epsilon) | Not Specified | Not Specified | Competitive Binding | Weak effects at 1 x 10⁻⁵ M |
Experimental Protocols
Detailed methodologies for characterizing the binding of this compound to sigma receptors are crucial for reproducible research. The following are standard protocols for radioligand binding assays.
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptors
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor using [3H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.
Materials:
-
Tissue/Cell Membranes: Guinea pig brain or liver membranes, or membranes from cells expressing sigma-1 receptors.
-
Radioligand: [3H]-(+)-pentazocine.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable sigma receptor ligand.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 100-200 µg per assay tube. Protein concentration can be determined using a Bradford protein assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3-5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-(+)-pentazocine, non-specific binding control (e.g., 10 µM haloperidol), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-(+)-pentazocine, varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptors
This protocol determines the Ki of this compound for the sigma-2 receptor using [3H]-DTG, a non-selective sigma receptor ligand, in the presence of a masking agent to block sigma-1 receptor binding.
Materials:
-
Tissue/Cell Membranes: Rat liver membranes, which have a high density of sigma-2 receptors.
-
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG).
-
Masking Agent: (+)-pentazocine to saturate sigma-1 receptors.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1.
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 5 nM), (+)-pentazocine (e.g., 100 nM to mask sigma-1 sites), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DTG, (+)-pentazocine, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DTG, (+)-pentazocine, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration and Counting: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Analyze the data as described in step 6 of Protocol 1 to determine the IC50 and Ki values of this compound for the sigma-2 receptor.
Visualizations
Sigma Receptor Signaling Pathway
Sigma receptors are intracellular chaperones that modulate a variety of signaling pathways. Upon ligand binding, they can translocate and interact with various client proteins, including ion channels and G-protein coupled receptors, to influence cellular functions such as calcium homeostasis and cell survival.
Caption: Sigma receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Workflow for a competitive binding assay.
References
- 1. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rimcazole in Cell Culture Studies
Introduction
Rimcazole is a carbazole derivative originally investigated as a novel antipsychotic agent.[1][2] While it showed limited efficacy in clinical trials for schizophrenia, it has become a valuable experimental tool, primarily recognized for its activity as a sigma (σ) receptor antagonist.[1][3] In addition to its effects on sigma receptors, this compound also exhibits a high affinity for dopamine transporters.[1] These properties make it a compound of interest in various cell culture models, particularly in cancer research and neuroscience, to probe cellular mechanisms and signaling pathways.
Mechanism of Action
This compound's primary mechanism of action in cell culture is the antagonism of sigma receptors, particularly the sigma-1 (σ1) subtype. Sigma receptors are transmembrane proteins, primarily located in the endoplasmic reticulum (ER), that act as chaperone proteins. They are often overexpressed in malignant tumor cells.
By antagonizing the sigma-1 receptor, this compound can trigger a cascade of events leading to cell death. Studies have shown that this compound induces a concentration- and time-dependent decrease in the viability of various tumor cell lines. This cell death is primarily apoptotic and has been shown to be caspase-dependent. One of the proposed downstream pathways involves the modulation of NF-κB activity. In some hematological cancer cell lines, this compound treatment leads to a decrease in the concentration of IκB, an inhibitor of NF-κB, suggesting a role for this pathway in this compound-induced apoptosis.
Data Presentation: Antiproliferative and Binding Activity of this compound
The following table summarizes the quantitative data on this compound's activity in various cell lines and binding assays. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Assay Type | Cell Line / System | Target / Endpoint | Value | Reference |
| Growth Inhibition (GI50) | Mean of 23 Human Cancer Cell Lines | Cell Proliferation | 22.3 µM | |
| Receptor Binding (IC50) | Rat and Guinea Pig Brain | Sigma Site ([3H]-(+)-SKF 10047 binding) | 0.5 µM (5.0 x 10⁻⁷ M) | |
| Receptor Binding (IC50) | Rat and Guinea Pig Brain | Phencyclidine (PCP) Site | 43 µM (4.3 x 10⁻⁵ M) | |
| In vivo Blockade (ID50) | Mice | Sigma Site | 6 mg/kg i.p. |
Note: IC50/GI50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay method used.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow: Cell Viability (SRB Assay)
Caption: Experimental workflow for assessing cell viability using the SRB assay.
Experimental Protocols
Herein are detailed methodologies for key experiments involving the use of this compound in cell culture.
Protocol 1: Cell Viability and Growth Inhibition Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies used to assess the antiproliferative effects of sigma receptor ligands.
Objective: To determine the concentration-dependent effect of this compound on cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound dihydrochloride
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM is recommended).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a defined period, typically 48 hours, at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold TCA (10% w/v final concentration) to each well without removing the supernatant. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the GI50 value.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the general steps for detecting apoptosis induced by this compound, as demonstrated in studies with hematopoietic cell lines.
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant as it may contain detached apoptotic cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of the provided Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Analysis: Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Protocol 3: Western Blot Analysis of IκB Levels
This protocol provides a framework for measuring changes in protein levels, such as IκB, after this compound treatment, as mentioned in AML studies.
Objective: To determine if this compound treatment alters the expression level of specific proteins involved in its mechanism of action.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (e.g., anti-IκB)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IκB) overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the intensity of the target protein to the loading control.
References
- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] Its function is paramount in controlling the duration and intensity of dopamine signaling, which is involved in various physiological processes including motor control, motivation, and reward.[1][2] Consequently, DAT is a key target for a variety of therapeutic agents and drugs of abuse.[3]
Rimcazole is a compound known to interact with the dopamine transporter, exhibiting inhibitory effects on dopamine uptake.[3] In addition to its affinity for DAT, this compound also binds to sigma receptors, making it a dual-action ligand. This unique pharmacological profile makes it a valuable tool for studying the complexities of the dopaminergic system and for the development of novel therapeutics.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the dopamine transporter. The described methods include a radioligand binding assay to determine the binding affinity (Ki) of this compound for DAT and a dopamine uptake assay to measure its functional inhibitory potency (IC50).
Data Presentation
The following table summarizes the binding affinities of this compound and its analogs for the dopamine transporter (DAT) and sigma receptors (σ1 and σ2). This quantitative data is crucial for understanding the compound's potency and selectivity.
| Compound | DAT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) |
| This compound | 248 | 1.8 | 2.8 |
| Analog SH3/24 | 14 | 2.5 | 1.6 |
| Analog SH2/21 | 114 | 1.9 | 2.1 |
| Analog SH1/57 | 1140 | 1.1 | 1.4 |
Data compiled from relevant research articles.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [3H]WIN 35,428, a well-characterized DAT ligand.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
[3H]WIN 35,428 (Radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a non-labeled DAT inhibitor like GBR 12909 (10 µM final concentration, for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]WIN 35,428 (final concentration of ~1-2 nM).
-
100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]WIN 35,428) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
[3H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 or CHO cells stably expressing human dopamine transporter (hDAT)
-
[3H]Dopamine
-
This compound
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.
-
96-well cell culture plates
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Cell Plating:
-
Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Assay Protocol:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. For control wells (100% uptake), add buffer without this compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Rimcazolethe that inhibits 50% of the specific [3H]Dopamine uptake) using non-linear regression analysis.
-
References
Application Notes and Protocols for Studying Cocaine-Induced Convulsions in Animals Using Rimcazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rimcazole and its analogs in preclinical studies of cocaine-induced convulsions. The protocols and data presented are intended to guide researchers in designing and interpreting experiments aimed at understanding the role of sigma receptors in cocaine's convulsant effects and in the development of potential therapeutic interventions.
Introduction
Cocaine is a widely abused psychostimulant with significant toxicity, including the induction of seizures. Understanding the neurobiological mechanisms underlying these convulsions is crucial for developing effective treatments for cocaine overdose. Research has implicated sigma (σ) receptors, in addition to the well-known dopamine transporters, as a target for cocaine's actions in the central nervous system.[1][2] this compound, a compound with affinity for both sigma receptors and dopamine transporters, and its analogs have been utilized as pharmacological tools to dissect the involvement of these targets in cocaine-induced convulsions.[3]
The primary finding from studies using these compounds is that the anticonvulsant effects against cocaine-induced seizures correlate with their affinity for sigma receptors, rather than dopamine transporters.[1] This suggests that sigma receptor antagonists may hold therapeutic potential for mitigating cocaine's toxic effects.
Data Presentation
The following tables summarize the binding affinities of this compound and its analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, and the dopamine transporter (DAT), as well as their effects on cocaine-induced convulsions in mice.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | σ₁ Receptor | σ₂ Receptor | Dopamine Transporter (DAT) |
| This compound | 2380 | 1162 | Data suggests higher affinity for DAT than σ receptors |
| SH 3-24 | >10,000 | >10,000 | 110 |
| SH 2-21 | 134 | 155 | 130 |
| SH 1-57 | 10 | 20 | 250 |
| LR176 | 0.8 | 100 | >10,000 |
Data compiled from Matsumoto et al., 2001.[1]
Table 2: In Vivo Effects on Cocaine-Induced Convulsions in Mice
| Compound | Dose Range (mg/kg, i.p.) | Effect on Cocaine-Induced Convulsions (60 mg/kg, i.p.) | Correlation with Receptor Affinity |
| This compound | Not explicitly defined for dose-response | Ineffective at tested doses in some studies; other studies report an increase in convulsion duration. | - |
| SH 3-24 | 0 - 60 | Ineffective | Low affinity for sigma receptors |
| SH 2-21 | 0 - 60 | Partial, dose-dependent protection | Moderate affinity for sigma receptors |
| SH 1-57 | 0 - 60 | Full, dose-dependent protection | High affinity for sigma receptors |
| LR176 | 0 - 60 | Significant protection | High and selective affinity for sigma receptors |
Data interpretation based on Matsumoto et al., 2001.
It is important to note the conflicting findings regarding this compound's efficacy. While its analogs with higher sigma receptor affinity show clear anticonvulsant effects, this compound's own effect is not consistently reported as protective.
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Efficacy Against Cocaine-Induced Convulsions in Mice
This protocol is adapted from studies investigating the effects of this compound analogs on cocaine-induced seizures.
1. Animals:
-
Male Swiss Webster mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least 3-5 days before the experiment.
2. Drug Preparation:
-
Cocaine Hydrochloride: Dissolve in sterile 0.9% saline. A convulsant dose of 60-75 mg/kg is typically used.
-
This compound/Analogs: Dissolve in a suitable vehicle (e.g., sterile water, saline, or a small amount of a solubilizing agent like Tween 80 if necessary, followed by dilution with saline). Doses ranging from 0 to 60 mg/kg are administered intraperitoneally (i.p.).
3. Experimental Procedure:
-
Randomly assign mice to treatment groups (vehicle control, different doses of the test compound).
-
Administer the test compound (this compound or analog) or vehicle via i.p. injection.
-
After a 15-minute pretreatment interval, administer the convulsant dose of cocaine (e.g., 60 mg/kg, i.p.).
-
Immediately after cocaine administration, place each mouse in an individual observation chamber.
-
Observe the animals continuously for a predefined period (e.g., 30 minutes) for the presence and severity of convulsions.
4. Seizure Scoring:
-
Convulsions can be scored using a standardized scale. A common method is a binary assessment (presence or absence of clonic-tonic seizures).
-
For a more detailed analysis, a rating scale such as the one described by Racine or a modified version can be used to score the severity of the seizures (e.g., from mild myoclonic jerks to full tonic-clonic convulsions with loss of posture).
5. Data Analysis:
-
The primary endpoint is typically the percentage of animals in each treatment group that are protected from convulsions.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) for the test compounds using probit analysis or other appropriate statistical methods.
-
Compare the ED₅₀ values with the receptor binding affinities (Ki values) to determine correlations.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow described in the protocol.
Caption: Proposed mechanism of cocaine-induced convulsions via sigma-1 receptor activation and its blockade by this compound analogs.
Caption: Step-by-step experimental workflow for evaluating the anticonvulsant effects of this compound and its analogs.
References
- 1. This compound analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sigma Receptor Function with Rimcazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole is a carbazole derivative that has been utilized as a valuable experimental tool to investigate the function of sigma receptors.[1] Initially explored as a potential antipsychotic, it is now primarily employed in preclinical research to elucidate the roles of sigma-1 (σ₁) and sigma-2 (σ₂) receptors in various physiological and pathological processes.[1] this compound acts as an antagonist at sigma receptors, although it is important to note its lack of selectivity, as it also exhibits a high affinity for the dopamine transporter (DAT).[1][2] This characteristic necessitates careful experimental design and interpretation of results.
These application notes provide a comprehensive guide for utilizing this compound to study sigma receptor function, including its binding characteristics, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: Binding Affinity of this compound at Sigma Receptors and Dopamine Transporter
| Receptor/Transporter | Ligand | Kᵢ (nM) | Species/Tissue | Reference |
| Sigma-1 (σ₁) Receptor | This compound | 97 - >6000 | Rat Brain | [3] |
| This compound | 2700 | MDA-MB-468 cell membranes | ||
| Sigma-2 (σ₂) Receptor | This compound | 145 - 1990 | Rat Brain | |
| This compound | <10 | - | ||
| Dopamine Transporter (DAT) | This compound | 224 | Rat Caudate-Putamen | |
| This compound | - | Higher affinity than for σRs |
Note: Kᵢ values can vary depending on the radioligand, tissue preparation, and experimental conditions used. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling at the Mitochondria-Associated ER Membrane (MAM)
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated membrane (MAM). It plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling by interacting with the inositol 1,4,5-trisphosphate receptor (IP₃R).
Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.
Experimental Workflow for Characterizing this compound's Sigma Receptor Antagonism
This workflow outlines the key steps to characterize the antagonist properties of this compound at sigma receptors.
Caption: Workflow for characterizing this compound's sigma receptor activity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol is for determining the binding affinity (Kᵢ) of this compound for the σ₁ receptor using competitive binding with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain or cell lines expressing σ₁ receptors (e.g., HEK293 cells).
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor agonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
50 µL of --INVALID-LINK---Pentazocine at a concentration near its K₋ (e.g., 1-5 nM).
-
50 µL of membrane preparation (typically 50-150 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: Radioligand Binding Assay for Sigma-2 (σ₂) Receptors
This protocol determines the binding affinity of this compound for the σ₂ receptor. As there is no highly selective σ₂ radioligand, a non-selective ligand is used in the presence of a σ₁ masking agent.
Materials:
-
Membrane Preparation: Rat liver or cell lines expressing σ₂ receptors.
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.
-
σ₁ Masking Agent: (+)-Pentazocine (300 nM).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.
-
Other materials are the same as in Protocol 1.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer containing 300 nM (+)-Pentazocine (for total σ₂ binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]DTG at a concentration near its K₋ for σ₂ receptors (e.g., 3-10 nM).
-
50 µL of membrane preparation (typically 100-200 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 120 minutes.
-
Filtration, Washing, and Counting: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Follow step 7 from Protocol 1 to determine the Kᵢ of this compound for the σ₂ receptor.
Protocol 3: Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to antagonize σ₁ receptor agonist-induced increases in intracellular calcium.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the σ₁ receptor (e.g., SH-SY5Y, HEK293).
-
σ₁ Receptor Agonist: (+)-Pentazocine or PRE-084.
-
Test Compound: this compound dihydrochloride.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127 (for dye loading).
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of assay buffer to each well.
-
-
This compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~520 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject the σ₁ receptor agonist (e.g., (+)-Pentazocine to a final concentration of 10 µM) into the wells.
-
Continue to record the fluorescence signal for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing it as a percentage of the response to the agonist alone.
-
Plot the percentage of inhibition against the log concentration of this compound to determine its IC₅₀ for antagonizing the calcium response.
-
Protocol 4: In Vivo Microdialysis for Dopamine Measurement
This protocol is designed to assess the in vivo effect of this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens, which is relevant given this compound's affinity for the dopamine transporter.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic apparatus, anesthetic (e.g., isoflurane), microdialysis guide cannula, and probes.
-
Microdialysis System: Syringe pump, liquid switch, and fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound dihydrochloride dissolved in a suitable vehicle.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell).
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after this compound administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine levels over time.
-
Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.
-
Conclusion
This compound serves as a useful, albeit non-selective, tool for probing the function of sigma receptors. Its antagonist activity at these receptors, coupled with its interaction with the dopamine transporter, provides a complex pharmacological profile that can be leveraged to understand the interplay between these systems. The protocols outlined above provide a framework for researchers to characterize the effects of this compound and, by extension, to investigate the roles of sigma receptors in cellular and systemic physiology. Due to its off-target effects, it is crucial to include appropriate controls and consider the use of more selective sigma receptor ligands to confirm findings attributed to sigma receptor modulation.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rimcazole Technical Support Center: Troubleshooting Solubility for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Rimcazole. The following information, presented in a question-and-answer format, addresses common challenges encountered during experimental workflows and offers detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
A1: This is a common issue known as "solvent shock." this compound, particularly in its free base form, has low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium drop by drop while gently vortexing or swirling the medium. This gradual introduction allows for better dispersion and can prevent localized high concentrations that lead to precipitation.
-
Intermediate Dilution: Prepare an intermediate dilution of your this compound stock in a small volume of serum-free medium or a suitable buffer (e.g., PBS). Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally ≤ 0.5%, to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Consider the Salt Form: If you are using the free base of this compound, consider switching to a salt form, such as this compound dihydrochloride, which generally exhibits higher aqueous solubility.[1][2]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for many organic compounds.
Q3: What is the maximum solubility of this compound in common laboratory solvents?
A3: The solubility of this compound can vary depending on whether it is the free base or a salt form. The dihydrochloride salt is more soluble in aqueous solutions. Below is a summary of available solubility data.
Quantitative Solubility Data
| Compound Form | Solvent | Solubility | Molar Concentration | Notes |
| This compound Dihydrochloride | DMSO | 12.5 mg/mL[3] | 31.70 mM[3] | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Warming and sonication may be required.[3] |
| This compound Dihydrochloride | Water | < 0.1 mg/mL | Insoluble | |
| This compound | Water | 3.94 mg/mL | 10 mM | This value may refer to the free base, highlighting the significant difference in solubility compared to the dihydrochloride salt in water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need approximately 3.94 mg.
-
Solvent Addition: In a sterile amber vial, add the appropriate volume of anhydrous DMSO to the weighed this compound dihydrochloride powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes. Gentle warming to 37-60°C can also aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound dihydrochloride stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Dilution (to prevent precipitation):
-
Add the calculated volume of the this compound stock solution (10 µL in the example) dropwise into the pre-warmed cell culture medium (10 mL) while gently swirling the flask.
-
This will result in a final DMSO concentration of 0.1%.
-
-
Mixing and Use: Gently mix the final working solution by inverting the tube or flask several times. Use the freshly prepared working solution for your cell culture experiments immediately.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes and pathways related to this compound.
References
Technical Support Center: Optimizing Rimcazole for Cell-Based Assays
Welcome to the technical support center for the use of Rimcazole in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carbazole derivative primarily used as an experimental tool in biomedical research.[1][2] Its main mechanism of action is as an antagonist of the sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] While it is often used for its sigma receptor activity, it's important to note that this compound is not entirely selective and also has a high affinity for the dopamine transporter, which can lead to off-target effects.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on data from broad screenings against multiple cell lines, a starting concentration range of 1 µM to 100 µM is advisable. For initial range-finding experiments, using wide logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended to efficiently identify the active concentration window for your specific cell line and assay.
Q3: My cells show high levels of death even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity can stem from several factors:
-
Solvent Toxicity: Most small molecules, including this compound, are dissolved in solvents like DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic for your specific cell line, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same DMSO concentration as your highest drug concentration) in your experimental setup.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to sigma-1 receptor antagonism or off-target effects of this compound.
-
Compound Purity/Stability: Ensure the compound is of high purity and has been stored correctly to prevent degradation.
Q4: I am not observing any effect with this compound treatment. What should I do?
A4: If this compound is not producing the expected effect, consider the following:
-
Concentration Too Low: The concentrations used may be below the effective range for your cell line. Refer to the data table below for reported effective concentrations in other lines and consider performing a dose-response experiment up to 100 µM.
-
Low Target Expression: Your cell line may express low levels of the sigma-1 receptor. You can verify target expression using methods like qPCR or western blotting.
-
Compound Inactivity: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions from a properly stored stock solution.
-
Assay Endpoint/Timing: The selected time point for your assay may be too early or too late to observe the desired effect. A time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. "Edge Effect": Evaporation from wells on the plate's perimeter. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| Precipitation of this compound in media | 1. Poor Aqueous Solubility: The concentration exceeds the solubility limit of the compound in the culture medium. 2. Incorrect Solvent Use: The initial stock solution was not properly dissolved. | 1. Lower the final concentration of this compound. 2. Ensure the DMSO stock is fully dissolved before diluting into the aqueous culture medium. Prepare dilutions fresh for each experiment. |
| Observed effect does not match expected on-target effect | 1. Off-Target Effects: this compound may be acting on other proteins, such as the dopamine transporter. 2. Cellular Context: The signaling pathway may operate differently in your specific cell model. | 1. Use a structurally different sigma-1 receptor antagonist to see if the phenotype is replicated. 2. Perform a rescue experiment by overexpressing the sigma-1 receptor. |
Quantitative Data Summary
The following table summarizes the activity of this compound across a panel of 23 human cancer cell lines from a study using a Sulforhodamine B (SRB) assay after 48 hours of treatment. This data can help guide the selection of an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | GI₅₀ (µM)¹ | TGI (µM)² | LC₅₀ (µM)³ |
| BT549 | Breast | 20.3 | 70.3 | >100 |
| HS578T | Breast | 22.8 | 65.8 | >100 |
| MCF7 | Breast | 28.5 | 74.9 | >100 |
| MDAMB231 | Breast | 20.8 | 60.1 | >100 |
| MDAMB435 | Breast | 19.8 | 55.4 | >100 |
| IGROV1 | Ovarian | 24.3 | 72.8 | >100 |
| OVCAR3 | Ovarian | 25.1 | 69.5 | >100 |
| OVCAR4 | Ovarian | 21.9 | 63.7 | >100 |
| OVCAR5 | Ovarian | 23.9 | 71.2 | >100 |
| OVCAR8 | Ovarian | 23.4 | 68.1 | >100 |
| SKOV3 | Ovarian | 24.7 | 73.5 | >100 |
| A498 | Renal | 26.2 | 78.4 | >100 |
| CAKI1 | Renal | 25.8 | 76.1 | >100 |
| SN12C | Renal | 24.1 | 70.9 | >100 |
| UO31 | Renal | 27.3 | 80.2 | >100 |
| ASPC1 | Pancreatic | 18.9 | 59.8 | >100 |
| MIAPACA2 | Pancreatic | 19.5 | 62.3 | >100 |
| PANC1 | Pancreatic | 21.3 | 66.4 | >100 |
| SUIT2 | Pancreatic | 20.7 | 64.7 | >100 |
| MALME3M | Melanoma | 17.5 | 54.1 | >100 |
| SKMEL28 | Melanoma | 18.2 | 57.9 | >100 |
| A549 | Lung | 22.1 | 67.3 | >100 |
| PC3 | Prostate | 23.6 | 70.1 | >100 |
| Mean | 22.3 | 67.4 | >100 |
Data sourced from a study on various sigma ligands in human cancer cell lines. ¹GI₅₀ (Growth Inhibition 50): Concentration causing a 50% reduction in net cell growth. ²TGI (Total Growth Inhibition): Concentration causing zero net cell growth. ³LC₅₀ (Lethal Concentration 50): Concentration causing a 50% reduction in the initial cell count.
Visualized Workflows and Pathways
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified this compound-σ1R signaling pathway leading to apoptosis.
Caption: Troubleshooting decision tree for a lack of this compound effect.
Experimental Protocols
Protocol 1: Determining the GI₅₀ of this compound using an MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous DMSO
-
Cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure it is fully dissolved.
-
Aliquot into small volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well, determined empirically for your cell line's growth rate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. For a dose-response experiment, an 8-point curve with 3-fold dilutions starting from 100 µM is a good starting point.
-
Important: Prepare 2X the final desired concentration in the media, as you will be adding 100 µL to the 100 µL of media already in the wells.
-
Include a "vehicle control" (media with the highest concentration of DMSO used) and a "no treatment" control (media only).
-
Carefully remove the old media from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT Solubilization Solution to each well.
-
Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the GI₅₀/IC₅₀ value.
-
References
Technical Support Center: Investigating Rimcazole's Off-Target Effects on Dopamine Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Rimcazole, particularly concerning its interaction with dopamine receptors and the dopamine transporter.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of this compound?
This compound is primarily characterized as a sigma (σ) receptor antagonist.[1][2] However, it also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor.[1][2][3] It was initially explored as a novel antipsychotic, but clinical trials for schizophrenia were unsuccessful. Consequently, it is now predominantly used as a research tool to investigate the roles of sigma receptors and the dopamine transporter.
Q2: What are the known off-target effects of this compound related to the dopaminergic system?
The most significant off-target effect of this compound within the dopaminergic system is its high-affinity binding to the dopamine transporter (DAT), which can confound studies aimed at understanding its effects on dopamine receptors. While its primary action is on sigma receptors, its inhibition of dopamine reuptake can lead to an increase in extracellular dopamine levels, indirectly modulating dopamine receptor activity. Some studies suggest that subchronic treatment with this compound can increase dopamine turnover in specific brain regions like the nucleus accumbens.
Q3: Are there specific binding affinity (Ki) values for this compound at the different dopamine receptor subtypes (D1-D5)?
Currently, there is a lack of specific, quantitative binding data (Ki or IC50 values) for this compound at the individual dopamine receptor subtypes (D1, D2, D3, D4, and D5) in publicly available literature. The existing research predominantly focuses on its high affinity for the sigma receptors and the dopamine transporter. To definitively assess its direct interaction with dopamine receptor subtypes, researchers would need to perform competitive radioligand binding assays using membranes from cells expressing each individual dopamine receptor subtype.
Q4: How can I experimentally distinguish between this compound's effects on the dopamine transporter (DAT) versus dopamine receptors?
This is a critical experimental challenge. A multi-pronged approach is recommended:
-
Comparative Binding Assays: Perform radioligand binding assays using cell lines that individually express either the dopamine transporter or a specific dopamine receptor subtype. This will allow for the direct measurement of this compound's affinity for each target in isolation.
-
Functional Assays in Null Backgrounds: Utilize cell lines that do not express the dopamine transporter but do express the dopamine receptor subtype of interest (and vice versa) to isolate the functional consequences of this compound's binding to each target.
-
Use of Selective Blockers: In experimental systems expressing both DAT and dopamine receptors, use a highly selective DAT inhibitor (that has no affinity for sigma or dopamine receptors) as a control to block the transporter-mediated effects of this compound. Any remaining effects can then be more confidently attributed to its interaction with other targets, such as sigma receptors or potentially dopamine receptors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in dopamine uptake inhibition assays with this compound. | This compound's primary binding to sigma receptors might be influencing the assay indirectly. | Ensure the use of a highly specific radioligand for the dopamine transporter. Consider using a control compound that is a pure dopamine reuptake inhibitor to establish a baseline. |
| Unexpected changes in cAMP levels in cells treated with this compound. | This could be an indirect effect of increased extracellular dopamine due to DAT inhibition, which then acts on D1-like (stimulatory) or D2-like (inhibitory) receptors. It could also be a direct, yet uncharacterized, effect on dopamine receptors. | Use a selective dopamine receptor antagonist to block the receptor-mediated signaling and isolate the effects of DAT inhibition. Perform the experiment in cell lines expressing only the dopamine receptor of interest and lacking the dopamine transporter. |
| Difficulty replicating in vivo behavioral effects of this compound. | The complex interplay between sigma receptor antagonism and dopamine reuptake inhibition can lead to variable behavioral outcomes depending on the animal model and experimental conditions. | Carefully control for the basal dopamine tone in the experimental animals. Consider co-administration with a selective sigma receptor agonist to competitively block this compound's primary target and isolate its dopaminergic effects. |
| High non-specific binding in radioligand binding assays. | This compound is a lipophilic molecule, which can lead to increased non-specific binding to cell membranes and filter plates. | Optimize the assay buffer with additives like bovine serum albumin (BSA). Ensure thorough and rapid washing steps with ice-cold buffer. Consider using a different radioligand with a better signal-to-noise ratio. |
Data Presentation
| Target | Reported Affinity (Ki or IC50) | Reference |
| Sigma-1 (σ1) Receptor | High Affinity (nM range) | |
| Sigma-2 (σ2) Receptor | Moderate to High Affinity | |
| Dopamine Transporter (DAT) | High Affinity | |
| Dopamine D1 Receptor | Data Not Available | |
| Dopamine D2 Receptor | Data Not Available | |
| Dopamine D3 Receptor | Data Not Available | |
| Dopamine D4 Receptor | Data Not Available | |
| Dopamine D5 Receptor | Data Not Available |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound's Affinity for the Dopamine Transporter (DAT)
This protocol is designed to determine the inhibition constant (Ki) of this compound for the dopamine transporter.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine transporter (e.g., HEK293-DAT).
-
Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific binding control: A high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Reagent Addition:
-
Total Binding: Add assay buffer, [³H]-WIN 35,428 (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add assay buffer, [³H]-WIN 35,428, non-specific binding control, and cell membranes.
-
Competition: Add assay buffer, [³H]-WIN 35,428, the corresponding concentration of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay to Assess this compound's Effect on Dopamine Receptor-Mediated cAMP Signaling
This protocol can be adapted to study either D1-like (Gs-coupled, cAMP increase) or D2-like (Gi-coupled, cAMP decrease) dopamine receptors. This example focuses on the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Dopamine (as a reference agonist).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the D1-HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a sub-maximal concentration of dopamine to stimulate the D1 receptors. Include control wells with only dopamine and vehicle-treated cells.
-
-
cAMP Measurement: After the dopamine stimulation period (e.g., 10-15 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the cAMP response against the concentration of this compound in the presence of a fixed concentration of dopamine.
-
Analyze the data to determine if this compound potentiates or inhibits the dopamine-induced cAMP response. A rightward shift in the dopamine dose-response curve in the presence of this compound would suggest competitive antagonism.
-
Visualizations
References
- 1. This compound analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Rimcazole Experiments: Technical Support Center for Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments involving Rimcazole. This compound is a sigma receptor antagonist that also exhibits a notable affinity for the dopamine transporter (DAT), a dual-action mechanism that can lead to complex and sometimes unexpected experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a sigma receptor antagonist.[1] However, it is not highly selective and also binds with moderate affinity to the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor.[2][3] This dual-target profile is crucial when interpreting experimental data.
Q2: Why did this compound fail in clinical trials for schizophrenia?
A2: Despite its initial development as a novel antipsychotic, clinical trials demonstrated a lack of efficacy for this compound in treating patients with schizophrenia. This is a critical piece of information for researchers, as it suggests that sigma receptor antagonism alone may not be a sufficient therapeutic strategy for schizophrenia.
Q3: What are the known off-target effects of this compound?
A3: The most significant off-target effect of this compound is its interaction with the dopamine transporter (DAT). This can lead to alterations in dopamine signaling, which may confound experiments aimed at studying its effects on sigma receptors. Unexpected results related to dopaminergic pathways should be considered in light of this off-target activity.
Q4: Has this compound been investigated for other therapeutic uses?
A4: Yes, this compound has been explored as a potential anti-cancer agent. However, a Phase I clinical trial for this indication was terminated due to the occurrence of seizures in healthy volunteers. This unexpected toxicity highlights the need for careful dose-response studies and safety monitoring in any in vivo experiments.
Troubleshooting Guide for Unexpected Experimental Results
Encountering unexpected results is a common aspect of scientific research. This guide provides a structured approach to troubleshooting when your experiments with this compound do not go as planned.
Unexpected Finding 1: Discrepancy in Binding Affinity (Kᵢ) Values
Problem: Your calculated Kᵢ value for this compound's binding to sigma receptors or the dopamine transporter differs significantly from published values.
Possible Causes & Troubleshooting Steps:
-
Experimental Conditions: Variations in buffer composition, pH, temperature, and incubation time can all affect binding affinity. Ensure your protocol is consistent with established methods.
-
Radioligand Purity and Concentration: The purity and specific activity of your radioligand are critical. Verify the integrity of your radioligand and accurately determine its concentration.
-
Tissue/Cell Preparation: The source and preparation of your membrane homogenates or cell lines can influence receptor expression and conformation. Ensure consistent and high-quality preparations.
-
Data Analysis: Non-linear regression analysis of competition binding data can be complex. Double-check your data input and the model used for curve fitting.
Data Presentation: this compound Binding Affinities
The following table summarizes a range of reported binding affinities for this compound. Note the variability across studies, which underscores the importance of consistent experimental conditions.
| Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |
| Sigma-1 Receptor | This compound | 97 - >6000 | - | Not Specified | |
| Sigma-2 Receptor | This compound | 145 - 1990 | - | Not Specified | |
| Dopamine Transporter | This compound | 224 | - | Not Specified | |
| Serotonin Transporter | This compound Analogue (11) | 44.5 | - | Not Specified | |
| Sigma Sites | [³H]-(+)-SKF 10,047 | - | 500 | Rat and Guinea Pig Brain |
Unexpected Finding 2: Unanticipated Effects on Dopamine-Mediated Signaling
Problem: You observe an effect on a dopamine-dependent pathway (e.g., changes in locomotor activity, dopamine release) that was not your primary focus.
Possible Causes & Troubleshooting Steps:
-
Off-Target Binding: As mentioned, this compound binds to the dopamine transporter. Your observed effect is likely a direct consequence of this interaction.
-
Experimental Model: The specific animal model or cell line you are using may have a unique sensitivity to alterations in dopamine signaling.
-
Dose: The concentration of this compound used is critical. High concentrations are more likely to engage the dopamine transporter. Consider performing a dose-response curve to differentiate between sigma receptor and DAT-mediated effects.
Mandatory Visualization: this compound's Dual Signaling Pathway
Caption: Dual inhibitory action of this compound on sigma receptors and the dopamine transporter.
Unexpected Finding 3: In Vitro Cytotoxicity or Lack of Efficacy
Problem: You observe unexpected cell death or a complete lack of a biological effect in your cell-based assays.
Possible Causes & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines have varying expression levels of sigma receptors and dopamine transporters. Characterize the expression of these targets in your specific cell line.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium and is stable for the duration of your experiment.
-
Concentration Range: You may be using a concentration that is either too high (causing non-specific toxicity) or too low to elicit a response. A wide dose-response curve is essential.
-
Assay Endpoint: The chosen viability or functional assay may not be sensitive to the specific cellular changes induced by this compound. Consider using multiple, mechanistically distinct assays.
Experimental Protocols
While specific, detailed protocols for every conceivable experiment are beyond the scope of this guide, the following provides a generalized framework for key assays used to study this compound.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for a target receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Mandatory Visualization: Radioligand Binding Workflow
Caption: Generalized workflow for a competitive radioligand binding assay.
Cell Viability Assay (e.g., MTT or Resazurin)
Objective: To assess the effect of this compound on cell viability or proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or resazurin) to each well.
-
Incubation: Incubate the plate for a period specified by the assay manufacturer to allow for the conversion of the substrate by metabolically active cells.
-
Signal Measurement: For MTT assays, solubilize the formazan crystals and measure absorbance. For resazurin assays, measure fluorescence.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the logarithm of the this compound concentration to determine the EC₅₀ or IC₅₀.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or nucleus accumbens).
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect dialysate samples to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline and plot the time course of the effect of this compound.
Disclaimer: These are generalized protocols and should be optimized for your specific experimental conditions and research questions. Always consult relevant literature and manufacturer's instructions.
References
- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimcazole Solutions Stability & Degradation Technical Support Center
Welcome to the technical support center for Rimcazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Unexpectedly low assay values for this compound in solution.
-
Question: My quantitative analysis (e.g., HPLC-UV) shows a lower concentration of this compound than expected shortly after preparing the solution. What could be the cause?
-
Answer: This issue is often indicative of rapid degradation. Consider the following potential causes and solutions:
-
Photodegradation: this compound, as a carbazole derivative, may be sensitive to light.
-
Troubleshooting Steps:
-
Prepare a fresh solution and immediately store it in an amber vial or a container wrapped in aluminum foil.
-
Minimize exposure to ambient and UV light during solution preparation and handling.
-
Compare the assay value of the light-protected sample to a sample intentionally exposed to light. A significant difference suggests photodegradation.
-
-
-
Oxidative Degradation: The piperazine moiety in this compound can be susceptible to oxidation.
-
Troubleshooting Steps:
-
De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen.
-
Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental system.
-
Avoid using solvents that may contain peroxide impurities (e.g., aged ethers).
-
-
-
pH Instability: The stability of this compound may be pH-dependent.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If possible, buffer the solution to a neutral pH (around 7.0) and re-analyze.
-
Consult the FAQs for more information on pH-dependent stability.
-
-
-
Issue 2: Appearance of unknown peaks in the chromatogram of a this compound sample.
-
Question: I am observing extra peaks in my HPLC analysis of a this compound solution that are not present in the reference standard. What are these peaks?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify the source of degradation, a forced degradation study is recommended.
-
Troubleshooting Workflow:
-
The following diagram outlines a systematic approach to identifying the source of degradation:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions? A1: Based on general principles for similar chemical structures, it is recommended to store this compound stock solutions at -20°C to -80°C in amber glass vials to protect from light. For short-term storage (up to 24 hours), 2-8°C may be acceptable if the solution is protected from light.
Q2: Is this compound susceptible to degradation under acidic or basic conditions? A2: While specific public data is limited, compounds with piperazine and carbazole moieties can be susceptible to pH-dependent degradation. It is advisable to maintain solutions at a neutral pH unless experimentally required. Forced degradation studies under acidic and basic conditions are necessary to determine the specific stability profile.[1][2]
Q3: What are the expected degradation pathways for this compound? A3: Without specific experimental data, potential degradation pathways can be inferred from the structure of this compound. These may include:
-
Oxidation: N-oxidation of the piperazine nitrogen atoms.
-
Photodegradation: Dimerization or oxidation of the carbazole ring system upon exposure to UV light.
The following diagram illustrates a hypothetical degradation pathway for this compound:
Caption: Hypothetical degradation pathways of this compound.
Q4: What analytical techniques are suitable for stability-indicating assays of this compound? A4: A stability-indicating analytical method is one that can separate the drug substance from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound in 50:50 acetonitrile:water after 24 hours of exposure to various stress conditions.
Table 1: Stability of this compound under Different Stress Conditions
| Stress Condition | % this compound Remaining | % Total Degradation |
| Control (Dark, RT) | 99.8 | 0.2 |
| 0.1 M HCl (60°C) | 92.5 | 7.5 |
| 0.1 M NaOH (60°C) | 88.1 | 11.9 |
| 3% H₂O₂ (RT) | 85.3 | 14.7 |
| Heat (80°C) | 98.2 | 1.8 |
| Light (ICH Q1B) | 75.6 | 24.4 |
Table 2: Major Degradation Products Formed under Stress Conditions
| Stress Condition | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| 0.1 M HCl | 4.2 | 1.8 |
| 0.1 M NaOH | 6.5 | 3.1 |
| 3% H₂O₂ | 10.1 (Likely N-Oxide) | 2.5 |
| Light (ICH Q1B) | 15.8 (Likely Photodimer) | 5.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating method.
-
Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 24 hours, protected from light.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradants
This is a generic starting method that may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
The following diagram illustrates the general workflow for a stability study:
Caption: General workflow for a this compound stability study.
References
Technical Support Center: Navigating the Dual Sigma/Dopamine Activity of Rimcazole
Welcome to the technical support center for researchers utilizing Rimcazole. This resource provides in-depth guidance on controlling for its dual activity at sigma (σ) receptors and the dopamine transporter (DAT). Here you will find answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known binding profile of this compound?
This compound is characterized as a sigma receptor antagonist with a notable affinity for the dopamine transporter. It is not considered a selective ligand for sigma receptors, making it crucial to account for its dual activity in experimental design. A summary of its binding affinities (Ki) is provided in the table below.
Q2: Why is it important to control for this compound's dual activity?
Q3: What are the general strategies to differentiate between sigma and dopamine-mediated effects of this compound?
The primary strategy involves the use of selective pharmacological tools in conjunction with this compound. This includes:
-
Selective Sigma Receptor Antagonists: To block the sigma receptor-mediated effects of this compound.
-
Selective Dopamine Transporter Inhibitors: To mimic the dopamine-related effects of this compound.
-
Combination Studies: Comparing the effects of this compound alone to its effects in the presence of a selective antagonist for one of its targets.
Quantitative Data Summary
For effective experimental design, it is critical to understand the binding affinities of this compound and the selective ligands used as controls. The following table summarizes the inhibitor constant (Ki) values for this compound and commonly used selective antagonists and inhibitors at sigma-1 (σ₁), sigma-2 (σ₂), and dopamine transporter (DAT) sites.
| Compound | Primary Target(s) | σ₁ Ki (nM) | σ₂ Ki (nM) | DAT Ki (nM) |
| This compound | σ₁/σ₂/DAT | 97 - 500 | 145 - 1990 | 224 |
| BD1047 | σ₁ Antagonist | 0.93 | 47 | >1000 |
| GBR 12909 | DAT Inhibitor | 48 (IC₅₀) | - | 1 |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values presented are representative ranges found in the literature.[3][4][5]
Experimental Workflows and Signaling Pathways
To visually guide your experimental design and interpretation, the following diagrams illustrate key concepts and pathways.
Troubleshooting Guides
In Vitro Experiments
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and control compounds for σ₁, σ₂, and DAT.
-
Detailed Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig for sigma receptors, rat striatum for DAT) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for σ₁, [³H]DTG for σ₂, [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled competitor (this compound, BD1047, or GBR 12909).
-
Incubation: Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled standard. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.
-
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding | - Radioligand concentration too high.- Insufficient washing.- Hydrophobic interactions of the ligand with the filter. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Low or no specific binding | - Degraded receptor preparation.- Incorrect buffer conditions (pH, ions).- Insufficient incubation time. | - Confirm receptor presence and integrity with Western blotting.- Optimize buffer composition for the specific receptor.- Perform a time-course experiment to determine the time to reach equilibrium. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing.- Temperature fluctuations. | - Use calibrated pipettes and ensure thorough mixing.- Maintain a consistent temperature during incubation. |
2. Dopamine Transporter (DAT) Uptake Assays
-
Objective: To measure the functional effect of this compound and control compounds on dopamine uptake.
-
Detailed Protocol:
-
Cell Culture: Use cells stably or transiently expressing DAT (e.g., HEK293-DAT or MDCK-DAT cells). Plate the cells in a 96-well plate and allow them to reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the test compound (this compound or GBR 12909) for a set time (e.g., 15 minutes).
-
Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by fitting the data to a dose-response curve.
-
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background uptake in control cells | - Uptake by other transporters.- Passive diffusion of the radiolabel. | - Use a non-transfected cell line as a negative control.- Include a known selective DAT inhibitor (e.g., GBR 12909) at a high concentration to define non-specific uptake. |
| Low signal-to-noise ratio | - Low transporter expression.- Short uptake time. | - Verify transporter expression levels.- Optimize the incubation time with [³H]dopamine to be within the linear range of uptake. |
| Compound precipitates in assay buffer | - Poor solubility of the test compound. | - Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
In Vivo Experiments
1. Locomotor Activity Studies
-
Objective: To assess the effect of this compound, alone and in combination with selective ligands, on spontaneous or stimulant-induced locomotor activity.
-
Detailed Protocol:
-
Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and the locomotor activity chambers for a period before the experiment.
-
Drug Administration: Administer this compound, a selective antagonist/inhibitor, or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animal in the locomotor activity chamber and record its movement for a set duration (e.g., 30-60 minutes). Locomotor activity is typically measured by the number of photobeam breaks or distance traveled as tracked by video software.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between different treatment groups.
-
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline activity | - Incomplete habituation.- Environmental disturbances. | - Ensure a sufficient habituation period and a consistent, quiet testing environment.- Run a baseline activity session for all animals before drug treatment to allow for within-subject comparisons. |
| No effect of this compound on locomotor activity | - Dose is too low.- Compensatory effects of the dual activity. | - Perform a dose-response study to determine an effective dose.- This may be an important finding. The lack of stimulant effects despite DAT affinity is a known characteristic of this compound. Compare with a classic DAT inhibitor like cocaine or GBR 12909. |
| Difficulty interpreting combination studies | - Complex pharmacological interactions. | - Carefully select doses of the selective ligands that are effective at their target but have minimal off-target effects.- Include control groups for each drug alone to assess for additive or synergistic effects. |
2. Drug Self-Administration Studies
-
Objective: To determine if this compound alters the reinforcing effects of drugs of abuse, such as cocaine.
-
Detailed Protocol:
-
Surgery and Training: Implant animals with intravenous catheters. Train them to self-administer a reinforcer (e.g., cocaine) by pressing a lever.
-
Pre-treatment: Before a self-administration session, pre-treat the animals with this compound or vehicle.
-
Self-Administration Session: Allow the animals to self-administer the reinforcer for a set period. Record the number of infusions earned.
-
Data Analysis: Compare the number of reinforcers earned between the this compound and vehicle pre-treatment conditions. A decrease in self-administration may suggest a reduction in the reinforcing effects of the drug.
-
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound non-specifically suppresses all behavior | - The dose of this compound may be too high, causing sedation or motor impairment. | - Include a control condition where animals respond for a non-drug reinforcer (e.g., food) to assess for non-specific behavioral suppression.- Test a range of this compound doses. |
| No change in cocaine self-administration | - The dose of this compound is not sufficient to modulate the reinforcing effects of cocaine. | - Test higher doses of this compound, while monitoring for non-specific effects. |
| Incomplete blockade of cocaine's effects with a selective antagonist | - The reinforcing effects of cocaine are mediated by multiple mechanisms. | - This is an expected outcome and highlights the complexity of the system. The goal is to understand the contribution of each target to the overall effect, not necessarily to achieve a complete blockade with a single antagonist. |
References
- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Rimcazole-Induced Artifacts in Experimental Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimcazole in their experiments. Given that this compound is a non-selective ligand, this guide aims to help users differentiate between on-target sigma-1 (σ₁) receptor-mediated effects and off-target effects, primarily due to its high affinity for the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as an antagonist of the sigma-1 (σ₁) receptor. However, it is not a highly selective ligand and also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor.[1][2] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: Why am I observing effects that are inconsistent with σ₁ receptor antagonism?
A2: Due to its significant affinity for the dopamine transporter, this compound can produce effects that are independent of its action on the σ₁ receptor.[2][3] These off-target effects, mediated by the inhibition of dopamine reuptake, can lead to increased extracellular dopamine levels and subsequent activation of dopaminergic signaling pathways. If your experimental system expresses DAT, it is crucial to consider this off-target activity.
Q3: What are the initial steps to troubleshoot unexpected results with this compound?
A3: When encountering unexpected data, a systematic approach is essential. First, verify the concentration and stability of your this compound stock. Second, perform a dose-response curve to determine if the observed effect is concentration-dependent. Finally, consult the troubleshooting flowchart below for a structured approach to identifying the source of the artifact.
Quantitative Data: this compound Binding Profile
Understanding the binding affinity of this compound for its primary and secondary targets is crucial for designing experiments and interpreting results. The following table summarizes the reported binding affinities (Ki) of this compound for various receptors and transporters.
| Target | Binding Affinity (Ki) [nM] | Reference |
| Sigma-1 (σ₁) Receptor | 50 | [4] |
| Dopamine Transporter (DAT) | High Affinity (Specific values vary) | |
| Phencyclidine (PCP) Site | 4300 | |
| Opioid Receptors (μ, δ, κ, ε) | Weak Effects at 10,000 nM |
Note: "High Affinity" for DAT indicates that this compound's potency at this transporter is significant and can contribute to its overall pharmacological effect.
Troubleshooting Guides
Issue 1: Observed effect is not blocked by a selective σ₁ receptor antagonist.
-
Possible Cause: The effect may be mediated by this compound's off-target activity at the dopamine transporter.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: Use a structurally distinct and highly selective σ₁ receptor antagonist (e.g., NE-100) in parallel with this compound. If the selective antagonist does not produce the same effect, it is likely that this compound is acting on an off-target.
-
Investigate DAT Involvement: Pre-treat your experimental system with a selective dopamine transporter inhibitor (e.g., GBR-12909). If this occludes or mimics the effect of this compound, it strongly suggests DAT-mediated activity.
-
Genetic Knockdown: Utilize siRNA to specifically knockdown the expression of the dopamine transporter (SLC6A3). If the effect of this compound is diminished in the knockdown cells compared to control cells, this provides strong evidence for DAT involvement.
-
Issue 2: Unexplained changes in cell viability or proliferation.
-
Possible Cause: Both σ₁ receptors and dopamine signaling can influence cell survival and proliferation pathways. The observed effect could be a result of either on-target or off-target activity, or a combination of both.
-
Troubleshooting Workflow:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve with this compound. Compare the EC₅₀/IC₅₀ for the viability/proliferation effect with the known Ki of this compound for the σ₁ receptor and DAT. A significant discrepancy may point towards an off-target effect.
-
Control Compounds: As in Issue 1, use selective inhibitors for both the σ₁ receptor and DAT to dissect the contribution of each target to the observed phenotype.
-
Rescue Experiment: If a downstream signaling molecule of either pathway is known, attempt a rescue experiment. For example, if you hypothesize that the effect is due to altered CREB phosphorylation downstream of dopamine receptors, overexpressing a constitutively active or dominant-negative form of a relevant signaling component might rescue the phenotype.
-
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using Selective Inhibitors
Objective: To differentiate between σ₁ receptor-mediated and dopamine transporter-mediated effects of this compound.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Selective Inhibitors:
-
For the σ₁ receptor control, pre-treat cells with a selective σ₁ receptor antagonist (e.g., NE-100, 100 nM) for 1 hour.
-
For the DAT control, pre-treat cells with a selective DAT inhibitor (e.g., GBR-12909, 100 nM) for 1 hour.
-
Include a vehicle control group.
-
-
This compound Treatment: Add this compound at the desired concentration to the pre-treated and control wells.
-
Assay: Perform your experimental assay (e.g., measure protein phosphorylation, gene expression, or cell viability) at the appropriate time point.
-
Data Analysis: Compare the effect of this compound in the presence and absence of the selective inhibitors.
-
If the effect of this compound is blocked by the selective σ₁ receptor antagonist, it is likely an on-target effect.
-
If the effect of this compound is mimicked or occluded by the selective DAT inhibitor, it is likely an off-target effect.
-
Protocol 2: siRNA-Mediated Knockdown of Target Receptors
Objective: To confirm the involvement of the σ₁ receptor or dopamine transporter in the observed effects of this compound using a genetic approach.
Methodology:
-
siRNA Transfection:
-
Transfect cells with siRNA specifically targeting the mRNA of the σ₁ receptor (SIGMAR1) or the dopamine transporter (SLC6A3).
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
Follow the manufacturer's protocol for the transfection reagent.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction in target protein expression by Western blot or qPCR.
-
This compound Treatment: Treat the remaining transfected cells with this compound at the desired concentration.
-
Assay and Data Analysis: Perform your experimental assay and compare the effect of this compound in the target-knockdown cells versus the control cells. A significantly reduced effect in the knockdown cells indicates that the target protein is necessary for the observed outcome.
Mandatory Visualizations
Caption: this compound antagonizes the σ₁ receptor, influencing intracellular Ca²⁺ signaling.
Caption: this compound's off-target inhibition of DAT increases synaptic dopamine.
Caption: Workflow for validating on-target vs. off-target effects of this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Rimcazole
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Rimcazole, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent antipsychotic agent that acts as a competitive antagonist at sigma (σ) receptors, with a higher affinity for the σ2 subtype. It also functions as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[1] Due to its activity at these sites, this compound is primarily utilized as a research tool to investigate the roles of sigma receptors and dopamine transport in various physiological and pathological processes.
2. What are the primary research applications of this compound?
This compound is employed in a variety of research areas, including:
-
Neuroscience: To study the effects of sigma receptor antagonism and dopamine reuptake inhibition on neuronal pathways.
-
Oncology: Investigating the role of sigma receptors in tumor cell proliferation and apoptosis.[2]
-
Pharmacology: As a reference compound in the development of novel sigma receptor ligands and dopamine transporter inhibitors.
3. What are the known safety hazards associated with this compound?
This compound is suspected of causing cancer and genetic defects. It may also cause long-lasting harmful effects to aquatic life. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow all institutional safety guidelines. Always consult the Safety Data Sheet (SDS) before use.
Storage and Handling
Proper storage and handling of this compound are critical to ensure its stability and the safety of laboratory personnel.
Storage of Solid Compound:
| Parameter | Recommendation |
| Temperature | Store at +4°C for long-term storage. |
| Light | Store in a light-protected container. |
| Moisture | Keep in a tightly sealed container to prevent moisture absorption. |
Preparation and Storage of Stock Solutions:
This compound dihydrochloride is soluble in water up to 10 mM. For cell-based assays, it is commonly dissolved in dimethyl sulfoxide (DMSO).
| Parameter | Recommendation |
| Solvent | DMSO for cell-based assays; Water for other applications. |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to experimental systems. |
| Storage | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Stability | While specific stability data is limited, it is best practice to use freshly prepared solutions or solutions stored for no more than a few weeks. |
Handling Precautions:
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Experimental Protocols & Troubleshooting
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit.- Improper solvent. | - Gently warm the solution.- Use a higher grade of solvent.- Prepare a fresh, lower concentration stock solution. |
| Precipitation in Culture Medium | - High final concentration of this compound.- High percentage of DMSO in the final medium. | - Ensure the final DMSO concentration is <0.5%.- Perform serial dilutions in the medium rather than adding a large volume of concentrated stock. |
| Inconsistent/Non-reproducible Results | - Cell seeding variability.- Inaccurate pipetting.- Instability of this compound in solution. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No Observed Effect of this compound | - Incorrect concentration range.- Cell line is resistant to this compound's effects.- Inactive compound. | - Test a wider and higher range of concentrations.- Verify the expression of sigma receptors in your cell line.- Use a fresh vial of the compound and prepare a new stock solution. |
Visualizing this compound's Mechanism of Action
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound leading to apoptosis.
References
Identifying and minimizing sources of variability in Rimcazole studies
Welcome to the technical support center for Rimcazole studies. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize sources of variability in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a carbazole derivative that was initially investigated as a novel antipsychotic agent.[1] It is now primarily used as an experimental tool to investigate the function of sigma receptors and dopamine transporters.[1] this compound is known to be a sigma receptor antagonist and also exhibits high affinity for the dopamine transporter (DAT).[2][3]
Q2: What is the main cause of variability in this compound studies?
The principal source of variability in studies using this compound stems from its lack of selectivity.[1] It acts as an antagonist at both sigma-1 (σ1) and sigma-2 (σ2) receptors and also binds with high affinity to the dopamine transporter. This polypharmacology means that observed effects can be a composite of its actions at multiple targets, making it crucial to design experiments that can dissect these different activities.
Q3: How should I prepare and store this compound solutions to ensure stability?
For in vitro assays, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is important to note that many antineoplastic agents, a broad category that includes compounds studied for anticancer effects like this compound, can be sensitive to light and may adsorb to certain plastics. Therefore, it is recommended to store stock solutions in light-protected containers, potentially using polypropylene or siliconized glass vials. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Stability of the working solution in aqueous media at physiological pH should be considered, as some compounds are labile under these conditions.
Q4: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results with this compound in cell-based assays can arise from its off-target effects. The observed phenotype may not be solely due to its action on sigma receptors but could be influenced by its interaction with dopamine transporters or other unknown off-targets. To troubleshoot this, consider the following:
-
Dose-Response Analysis: Perform a full dose-response curve for the observed effect. If the potency (EC50/IC50) for the unexpected phenotype does not align with the known potency for sigma receptor antagonism, it may indicate an off-target mechanism.
-
Use of Selective Ligands: Compare the effects of this compound with more selective sigma receptor antagonists and dopamine transporter inhibitors. If a selective sigma antagonist does not reproduce the effect, it is likely an off-target action of this compound.
-
Target Engagement: Confirm that this compound is engaging its intended target in your experimental system using techniques like cellular thermal shift assay (CETSA).
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Increase the number of wash steps with ice-cold buffer. Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer. Pre-soak filters with a solution like polyethyleneimine. |
| Radioligand Degradation | Ensure the radioligand is stored correctly and has not exceeded its shelf-life. Use fresh dilutions for each experiment. |
| Incomplete Saturation | If performing saturation binding, ensure the range of radioligand concentrations is sufficient to reach saturation. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of the assay buffer for the specific receptor being studied. |
Issue 2: Inconsistent Cellular Phenotypes in Cytotoxicity/Viability Assays
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | As mentioned in the FAQs, use selective ligands for sigma receptors and dopamine transporters to dissect the observed effects. A significant divergence in potency between this compound and a selective ligand suggests off-target interactions are at play. |
| Cell Line Variability | Ensure consistent cell passage number and health. Different cell lines express varying levels of sigma receptors and dopamine transporters. Characterize the expression levels of these targets in your chosen cell line. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run appropriate controls, including the compound in cell-free media, to check for direct reduction of the assay reagent. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. |
Issue 3: High Variability in In Vivo Behavioral Studies
| Potential Cause | Troubleshooting Step |
| Off-Target Behavioral Effects | The observed behavior may be a composite of this compound's action on both sigma receptors and dopamine transporters. Co-administration with selective antagonists for each target can help to isolate the contribution of each system to the behavioral outcome. |
| Pharmacokinetic Variability | Differences in drug absorption, distribution, metabolism, and excretion between animals can lead to variability. Ensure consistent dosing and administration routes. Consider measuring plasma or brain concentrations of this compound to correlate with behavioral effects. |
| Environmental Factors | Minor changes in the testing environment (e.g., lighting, noise, time of day) can significantly impact rodent behavior. Standardize the experimental conditions as much as possible. |
| Habituation | Ensure all animals are properly habituated to the testing apparatus and procedures before the experiment begins to reduce novelty-induced stress and variability. |
Data Presentation
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| This compound | Sigma-1 Receptor | 2 | - | - | |
| This compound | Sigma-2 Receptor | 44 | - | - | |
| This compound | Dopamine Transporter | 5630 | - | - | |
| This compound | Sigma Sites | - | 500 | Rat/Guinea Pig | |
| This compound | Phencyclidine Sites | - | 43000 | Rat/Guinea Pig | |
| (-)-Cocaine | Sigma-1 Receptor | - | ED₅₀ = 68 µmol/kg (in vivo) | Mouse | |
| (-)-Cocaine | Dopamine Transporter | - | ED₅₀ = 26 µmol/kg (in vivo) | Mouse |
Table 2: Cytotoxicity Data for this compound Analogs
| Cell Line | Compound | Treatment | Effect | Reference |
| MDA-MB-468 | This compound | Varies | Attenuated or delayed cell death | |
| MCF-7 | This compound | Varies | Attenuated or delayed cell death | |
| MDA-MB-231 | MHC (carbazole derivative) | 20 µM, 40 µM, 80 µM | Dose-dependent growth restriction | |
| Neuroblastoma (IMR-5, SK-N-AS) | Cannabinol (for comparison) | Varies | Dose-dependent attenuation of cell proliferation |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for a target receptor.
Materials:
-
Membrane preparation expressing the target receptor (e.g., sigma-1 receptor or dopamine transporter).
-
Radioligand specific for the target receptor (e.g., --INVALID-LINK---Pentazocine for sigma-1 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of an unlabeled ligand for the target).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₔ, and either the this compound dilution, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for a predetermined time at a specific temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Selected cell line (e.g., MDA-MB-231, SH-SY5Y).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
In Vivo Behavioral Assay (Open Field Test)
Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Rodents (e.g., mice or rats).
-
Open field apparatus (a square arena with walls).
-
Video tracking system.
-
This compound solution for injection (and vehicle control).
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 10-30 minutes) using the video tracking system.
-
Analyze the recorded video for various parameters, including:
-
Locomotor activity: Total distance traveled, number of line crossings.
-
Anxiety-like behavior: Time spent in the center of the arena versus the periphery, frequency of entries into the center zone.
-
-
Thoroughly clean the apparatus between each animal to remove any olfactory cues.
-
Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Mandatory Visualizations
References
- 1. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Rimcazole's Antagonistic Effect on Sigma Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rimcazole's antagonistic effects on sigma receptors with other relevant compounds. It includes a summary of binding affinities, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support research and drug development efforts.
Introduction to this compound and Sigma Receptors
This compound is a carbazole derivative that functions as a competitive antagonist at sigma receptors.[1] Initially investigated as a novel antipsychotic, it demonstrated a lack of efficacy in clinical trials for schizophrenia and is now primarily utilized as an experimental tool in sigma receptor research.[2][3] It is important to note that this compound is not a highly selective ligand, as it also exhibits a high affinity for the dopamine transporter.[2][3] Despite this, many of its physiological and behavioral effects are attributed to its antagonism of sigma receptors.
Sigma receptors are intracellular proteins, with two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), that are involved in a variety of cellular functions. The sigma-1 receptor, in particular, acts as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondria interface, modulating calcium signaling, ion channel function, and cellular stress responses.
Comparative Analysis of Sigma Receptor Antagonists
The antagonistic activity of this compound at sigma receptors can be quantitatively compared to other known antagonists through their binding affinities (Ki values). A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ₂/σ₁) | Notes | Reference |
| This compound | 125 | ~39 (inferred) | 0.31 | Also has high affinity for dopamine transporter. | |
| Haloperidol | 5.2 | - | - | A typical antipsychotic with high affinity for D2 receptors. | |
| BD-1063 | - | - | - | A selective sigma-1 receptor antagonist. | |
| PD144418 | - | - | - | A highly selective sigma-1 receptor antagonist. | |
| (+)-Pentazocine | 4.8 | 1698 | 354 | Also has opioid receptor activity. | |
| NE-100 | - | - | - | A selective sigma-1 receptor antagonist. | |
| DTG | - | 29 | - | A non-selective sigma receptor ligand. |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine
-
Tissue Preparation: Guinea pig brain membrane homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test compounds (e.g., this compound) at various concentrations
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the tissue homogenate (~300 µg protein), [³H]-(+)-pentazocine (~5 nM), and either the test compound or vehicle.
-
To determine non-specific binding, a parallel set of wells should contain the tissue homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at 25°C for a specified time (e.g., 150 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay to Differentiate Sigma Receptor Agonists and Antagonists
Functional assays, such as cell viability and caspase-3 activation assays, can be employed to distinguish between the functional effects of sigma receptor ligands. For antagonists like this compound, these assays can demonstrate the blockade of agonist-induced effects.
Cell Viability Assay (MTT or MTS):
-
Plate cells (e.g., a cancer cell line known to express sigma receptors) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the sigma receptor agonist (e.g., (+)-pentazocine) in the presence and absence of varying concentrations of the antagonist (this compound).
-
Include control wells with vehicle-treated cells.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
A decrease in cell viability upon treatment with an agonist, which is reversed by the co-administration of an antagonist, indicates antagonistic activity.
Caspase-3 Activation Assay:
-
Treat cells as described in the cell viability assay.
-
After the treatment period, lyse the cells and measure caspase-3 activity using a commercially available kit (e.g., a colorimetric or fluorometric assay).
-
An increase in caspase-3 activity in response to an agonist, which is attenuated by the antagonist, suggests an antagonistic effect on apoptosis induction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for validating a sigma receptor antagonist.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
References
- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rimcazole and Other Sigma Receptor Antagonists for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of rimcazole with other prominent sigma receptor antagonists, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is curated from peer-reviewed scientific literature to ensure accuracy and objectivity.
Introduction to Sigma Receptors and Antagonists
Sigma receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique molecular chaperones primarily located at the endoplasmic reticulum (ER).[1] They are classified into two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[2] These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders, as well as for cancer.[2][3] Sigma receptor antagonists are compounds that bind to these receptors and inhibit their activity, showing potential in various therapeutic areas. This compound is a carbazole derivative that acts as a sigma receptor antagonist.[4] While initially investigated as a novel antipsychotic, it is now primarily used as an experimental tool to elucidate the function of sigma receptors.
Comparative Binding Affinity of Sigma Receptor Antagonists
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for this compound and other notable sigma receptor antagonists at both sigma-1 and sigma-2 receptors.
Sigma-1 Receptor (σ1R) Binding Affinities
| Compound | Ki (nM) for σ1R | Reference |
| This compound | 2.9 | |
| Haloperidol | 0.8 | |
| BD1047 | 1.8 | |
| BD1063 | 1.1 | |
| NE-100 | - | |
| PD 144418 | 0.1 | |
| (+)-Pentazocine | 3.2 |
Sigma-2 Receptor (σ2R) Binding Affinities
| Compound | Ki (nM) for σ2R | Reference |
| This compound | 9.2 | |
| Haloperidol | 7.1 | |
| BD1047 | 8.3 | |
| BD1063 | 50.3 | |
| Siramesine | - | |
| DTG | 11.7 |
In Vitro Efficacy: Antiproliferative Activity
Several sigma receptor ligands have been investigated for their antiproliferative effects in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Mean GI50 (μM) | Cell Line Panel | Reference |
| This compound | 22.3 | NCI-60 | |
| Siramesine | 4.3 | NCI-60 | |
| PB28 | 24.6 | NCI-60 | |
| BD1047 | 92.1 | NCI-60 | |
| SM21 | 73.6 | NCI-60 |
Experimental Protocols
Radioligand Binding Assays for Sigma Receptors
A fundamental method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain, HEK293T cells).
-
Radioligand for σ1R: [³H]-(+)-pentazocine.
-
Radioligand for σ2R: [³H]-DTG (1,3-di(2-tolyl)guanidine).
-
Masking agent for σ1R in σ2R assays: (+)-pentazocine.
-
Test compounds (e.g., this compound and other antagonists).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the antiproliferative efficacy (GI50) of sigma receptor antagonists on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., from the NCI-60 panel).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI50 value.
Signaling Pathways and Mechanisms of Action
Sigma receptor antagonists exert their effects by modulating complex intracellular signaling pathways.
Sigma-1 Receptor Signaling
The σ1R is a ligand-operated molecular chaperone at the mitochondria-associated ER membrane (MAM). Under basal conditions, it is associated with the Binding Immunoglobulin Protein (BiP). Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and can translocate to interact with various "client" proteins, including ion channels (e.g., Na+, K+, Ca2+ channels) and G-protein coupled receptors. This interaction modulates downstream signaling cascades, including calcium homeostasis, which is crucial for neuronal function and cell survival.
Sigma-2 Receptor Signaling
The σ2R has been identified as Transmembrane Protein 97 (TMEM97). It is involved in cholesterol homeostasis and is often found in lipid rafts. The σ2R can interact with other proteins, such as Progesterone Receptor Membrane Component 1 (PGRMC1) and the Epidermal Growth Factor Receptor (EGFR), to modulate signaling cascades like the Ras-Raf-MEK-ERK pathway, which is involved in cell proliferation and survival.
Conclusion
This compound serves as a valuable tool in sigma receptor research. While it exhibits moderate to high affinity for both sigma-1 and sigma-2 receptors, other antagonists demonstrate higher affinity and/or selectivity for specific subtypes. The comparative data presented in this guide highlights the diversity of available sigma receptor antagonists and provides a foundation for selecting the appropriate compound for specific research applications. The detailed experimental protocols and pathway diagrams offer practical guidance for investigating the role of sigma receptors in health and disease. Further research into the functional consequences of sigma receptor antagonism will continue to unveil their therapeutic potential.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rimcazole and Haloperidol in Sigma Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of rimcazole and haloperidol, two critical tool compounds in the field of sigma receptor research. While both are classified as sigma receptor antagonists, their distinct pharmacological profiles, including selectivity and off-target effects, necessitate a careful consideration of their application in experimental design. This document outlines their binding affinities, functional effects, and the experimental protocols used to characterize them, offering a comprehensive resource for researchers investigating the role of sigma receptors in cellular function and disease.
Introduction to this compound and Haloperidol
This compound is a carbazole derivative initially investigated as a novel antipsychotic.[1] Although it demonstrated a lack of efficacy in clinical trials for schizophrenia, it has since become a valuable experimental tool due to its activity as a sigma receptor antagonist.[1] However, this compound is not a selective ligand and exhibits a high affinity for the dopamine transporter, a factor that must be considered in the interpretation of experimental results.[1]
Haloperidol , a butyrophenone derivative, is a potent and widely used first-generation antipsychotic medication. Its therapeutic effects are primarily attributed to its strong antagonism of the dopamine D2 receptor.[2] However, haloperidol also binds with high affinity to sigma-1 and sigma-2 receptors, where it acts as an antagonist.[2] This multi-target profile makes haloperidol a complex tool in sigma receptor research, as its effects may be a composite of its actions at both dopamine and sigma receptors.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and haloperidol for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as their primary off-target sites (dopamine transporter for this compound and dopamine D2 receptor for haloperidol), are summarized below. These values, presented as inhibition constants (Ki), are critical for designing experiments and interpreting data.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Primary Off-Target Ki (nM) | Off-Target Receptor |
| This compound | 5.2 | 0.8 | 24 | Dopamine Transporter |
| Haloperidol | 3.2 | 16.9 | 1.5 | Dopamine D2 Receptor |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and haloperidol at sigma receptors.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is used to determine the binding affinity of a test compound (e.g., this compound or haloperidol) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, haloperidol, or other compounds of interest at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Prepare membrane homogenates and determine protein concentration.
-
In a 96-well plate, add a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value) to each well.
-
For total binding, add assay buffer.
-
For non-specific binding, add the non-specific binding control.
-
For competition binding, add increasing concentrations of the test compound.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Imaging
This assay assesses the functional effect of sigma receptor ligands on intracellular calcium mobilization, a known downstream signaling event.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compounds: this compound, haloperidol, or other compounds of interest.
-
Fluorescence Microscope or Plate Reader equipped for calcium imaging.
Procedure:
-
Culture cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Apply the test compound (this compound or haloperidol) and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
As a positive control, a known calcium-mobilizing agent can be used.
-
Analyze the fluorescence data to quantify the effect of the test compounds on intracellular calcium levels.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the putative signaling pathway of the sigma-1 receptor and the antagonistic action of this compound and haloperidol. Under basal conditions, the sigma-1 receptor is associated with the endoplasmic reticulum chaperone BiP. Upon stimulation by an agonist, the sigma-1 receptor dissociates from BiP and can translocate to interact with various client proteins, including ion channels, to modulate cellular signaling, such as calcium release from the ER. Antagonists like this compound and haloperidol bind to the sigma-1 receptor and prevent this dissociation and subsequent downstream signaling.
Caption: Sigma-1 receptor signaling and antagonist action.
Experimental Workflow for Comparing Antagonists
The following flowchart outlines a typical experimental workflow for comparing the pharmacological properties of two sigma receptor antagonists like this compound and haloperidol. This process begins with determining the binding affinity and selectivity of each compound, followed by functional assays to assess their antagonistic potency and downstream cellular effects.
Caption: Workflow for comparing sigma receptor antagonists.
References
A Comparative In Vitro Analysis of Rimcazole and NE-100: Delineating Differential Effects at Sigma Receptors and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro pharmacological profiles of Rimcazole and NE-100, two prominent sigma (σ) receptor ligands. By presenting key experimental data, this document aims to elucidate their differential effects and inform their application in preclinical research.
This compound and NE-100 are widely utilized as pharmacological tools to investigate the multifaceted roles of sigma receptors in cellular function and disease. While both are classified as sigma receptor antagonists, their selectivity and mechanisms of action diverge significantly, leading to distinct in vitro effects. NE-100 is recognized for its high potency and selectivity as a σ1 receptor antagonist. In contrast, this compound exhibits a broader pharmacological profile, acting as a non-selective sigma receptor antagonist with additional affinity for the dopamine transporter. This guide synthesizes available in vitro data to highlight these differences.
Quantitative Comparison of Binding Affinities and Cellular Effects
The following tables summarize the key quantitative data for this compound and NE-100, focusing on their binding affinities for sigma receptors and the dopamine transporter, as well as their effects on cancer cell viability.
Table 1: Sigma Receptor and Dopamine Transporter Binding Affinities
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| This compound | σ1 Receptor | 125 | 500 | [1][2] |
| σ2 Receptor | Data not available | |||
| Dopamine Transporter (DAT) | Data not available | [3][4] | ||
| NE-100 | σ1 Receptor | 4.16 | [5] | |
| σ2 Receptor | Data not available | |||
| Dopamine Transporter (DAT) | >10,000 |
Note: Ki and IC50 values can vary depending on the radioligand and experimental conditions used.
Table 2: In Vitro Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) | NE-100 GI50 (µM) |
| NCI-H460 | Non-Small Cell Lung | High Expression of σ1 & σ2 | Data not available |
| HCT-15 | Colon | High Expression of σ1 & σ2 | Data not available |
| MCF7 | Breast | High Expression of σ2 & PGRMC1 | Data not available |
| Mean of 23 cell lines | Various | 22.3 | Data not available |
Differential Mechanisms of Action
The primary distinction between this compound and NE-100 lies in their selectivity. NE-100's high selectivity for the σ1 receptor makes it a valuable tool for isolating the specific functions of this receptor subtype. In contrast, this compound's activity at both σ1 and σ2 receptors, as well as the dopamine transporter, necessitates careful interpretation of experimental results, as its effects may be a composite of these interactions.
Modulation of Intracellular Signaling Pathways
Sigma-1 receptors are localized at the endoplasmic reticulum (ER)-mitochondrion interface and are key regulators of intracellular calcium (Ca2+) signaling and ER stress. As antagonists, both this compound and NE-100 are expected to modulate these pathways, albeit with potentially different outcomes due to their differing selectivity profiles.
dot
Caption: Simplified signaling pathways modulated by σ1 receptors and points of intervention for NE-100 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are representative protocols for key assays used to characterize sigma receptor ligands.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity of a compound for the σ1 receptor.
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver) or cells expressing σ1 receptors in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound or NE-100).
-
Determination of Non-Specific Binding: In parallel wells, add a high concentration of a non-radiolabeled, high-affinity σ1 ligand (e.g., haloperidol) to determine non-specific binding.
-
Filtration and Quantification: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation.
dot
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the effect of compounds on intracellular Ca2+ levels.
-
Cell Culture and Dye Loading: Culture a suitable cell line (e.g., a neuroblastoma cell line) on 96-well plates. Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of the test compound (this compound or NE-100) to the wells.
-
Stimulation: After a pre-incubation period with the test compound, stimulate the cells with an agonist known to induce Ca2+ release (e.g., a glutamate receptor agonist if studying NMDA receptor modulation).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration.
-
Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced Ca2+ response (e.g., potentiation or inhibition).
dot
Caption: Workflow for an intracellular calcium mobilization assay.
Cell Viability Assay (e.g., MTT or SRB Assay)
This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or NE-100) for a specified period (e.g., 48 or 72 hours).
-
Viability Reagent Incubation:
-
MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B (SRB), which binds to total cellular protein.
-
-
Quantification:
-
MTT Assay: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Wash away unbound dye and solubilize the protein-bound dye. Measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (the concentration that causes 50% growth inhibition).
dot
Caption: Workflow for a cell viability assay.
Conclusion
The in vitro profiles of this compound and NE-100 reveal important distinctions that are critical for their use in research. NE-100 serves as a highly selective tool for probing the functions of the σ1 receptor. This compound, with its broader spectrum of activity, may be useful for studying the combined effects of sigma receptor and dopamine transporter modulation, though its lack of selectivity requires careful consideration when interpreting results. The choice between these two compounds should be guided by the specific research question and the desired level of target selectivity. Further head-to-head comparative studies are warranted to more fully elucidate their differential effects on a range of cellular processes.
References
- 1. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NE-100, a novel sigma ligand: effects on [3H]TCP binding to intact primary cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Rimcazole's Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rimcazole's effects in various animal models relevant to neuropsychiatric disorders. It aims to offer an objective comparison with established antipsychotic agents, namely the typical antipsychotic haloperidol and the atypical antipsychotic clozapine, supported by available experimental data. This document is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Executive Summary
This compound is a sigma receptor antagonist that has been investigated for its potential antipsychotic properties. While it showed some promise in preclinical studies, it did not demonstrate efficacy in clinical trials for schizophrenia. This guide delves into the preclinical data, comparing this compound's pharmacological profile with that of haloperidol and clozapine in key animal models of psychosis. Furthermore, while no direct studies of this compound in animal models of Huntington's disease were identified, this guide explores the potential relevance of its mechanism of action to this neurodegenerative disorder.
I. Animal Models of Psychosis
Animal models of psychosis are essential tools for evaluating the efficacy and mechanism of action of antipsychotic drugs. Key models include the amphetamine-induced hyperlocomotion model, which reflects the hyperdopaminergic state thought to underlie psychosis, and the prepulse inhibition (PPI) model, which assesses sensorimotor gating deficits observed in schizophrenic patients.
Data Presentation: Comparative Efficacy
Table 1: Effect on Locomotor Activity in Rodents
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | % Change in Locomotor Activity | Reference |
| This compound | Mice | 10 - 30 | i.p. | Dose-dependent decrease | [1] |
| Mice (Cocaine-stimulated) | 10 - 30 | i.p. | Dose-dependent decrease of stimulated activity | [1] | |
| Haloperidol | Rats (Amphetamine-induced) | 0.05 | i.p. | Significant reduction | |
| Clozapine | Rats (Amphetamine-induced) | 5.0 | i.p. | Reversal of hyperlocomotion |
Table 2: Effect on Prepulse Inhibition (PPI) in Rats
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | Effect on PPI | Reference |
| This compound | N/A | N/A | N/A | Data not available | |
| Haloperidol | Apomorphine-induced PPI deficit | 0.1 | s.c. | Reverses deficit | |
| Clozapine | Apomorphine-induced PPI deficit | 5.0 | s.c. | Reverses deficit |
Table 3: Effect on Apomorphine-Induced Stereotypy in Mice
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | Effect on Stereotypy | Reference |
| This compound | Mice | Not specified | Not specified | Antagonizes apomorphine-induced aggression and climbing | [2] |
| Haloperidol | Mice | Not specified | Not specified | Blocks stereotypy | |
| Clozapine | Mice | Not specified | Not specified | Blocks stereotypy |
Table 4: Effect on Catalepsy in Rodents
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | Cataleptic Effects | Reference |
| This compound | Rats | Not specified | Not specified | Antagonizes neuroleptic-induced catalepsy | [2] |
| Haloperidol | Mice | 0.3 - 1.0 | s.c. | Induces catalepsy | [3] |
| Clozapine | Rats | up to 40 | i.p. | No catalepsy detected |
Experimental Protocols
1. Amphetamine-Induced Hyperlocomotion
-
Objective: To model the hyperdopaminergic state of psychosis and assess the efficacy of antipsychotic drugs in reducing locomotor hyperactivity.
-
Animals: Male Wistar rats (250-300g).
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30 minutes) on several consecutive days.
-
On the test day, animals are pre-treated with the test compound (this compound, haloperidol, clozapine, or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a specific pretreatment time (e.g., 30 minutes), animals are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
-
Data Analysis: Data is typically analyzed by comparing the locomotor activity counts between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperactivity by a test compound is indicative of potential antipsychotic efficacy.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are habituated to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.
-
The testing session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse (e.g., 100 ms interstimulus interval).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response is measured as the peak amplitude of the motor response.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] * 100. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents (e.g., apomorphine, MK-801) or in animal models with baseline PPI deficits.
Mandatory Visualization
Experimental workflows for assessing antipsychotic drug effects.
II. Huntington's Disease Animal Models
Huntington's disease (HD) is a progressive neurodegenerative disorder for which there is currently no cure. Animal models of HD, such as transgenic mouse models (e.g., R6/2, zQ175), are crucial for understanding the disease's pathogenesis and for testing novel therapeutic strategies.
This compound and Huntington's Disease: An Indirect Link
A direct literature search did not yield any studies specifically investigating the effects of this compound in animal models of Huntington's disease. However, the mechanism of action of this compound, primarily as a sigma receptor antagonist, suggests a potential area for future research.
Recent studies have implicated sigma receptors in the pathophysiology of Huntington's disease. Specifically, sigma-1 receptor agonists and sigma-2 receptor antagonists have demonstrated neuroprotective effects in preclinical models of HD. Given that this compound is a sigma receptor antagonist, its potential effects in HD models warrant investigation. It is hypothesized that by modulating sigma receptor activity, this compound could potentially influence the cellular processes disrupted in Huntington's disease, such as protein misfolding and cellular stress.
Future Directions
The lack of direct evidence necessitates further research to explore the potential therapeutic utility of this compound or other sigma receptor ligands in the context of Huntington's disease. Studies utilizing established transgenic HD mouse models would be essential to determine if this compound can ameliorate the motor, cognitive, and pathological phenotypes of the disease.
III. Signaling Pathways
The therapeutic and side-effect profiles of this compound, haloperidol, and clozapine are dictated by their interactions with various neurotransmitter receptor systems and their downstream signaling cascades.
This compound: Sigma Receptor and Dopamine Transporter Modulation
This compound's primary targets are the sigma-1 and sigma-2 receptors. As an antagonist, it blocks the activity of these receptors, which are involved in modulating various cellular functions, including calcium signaling and neuronal excitability. Additionally, this compound has an affinity for the dopamine transporter (DAT), which can influence dopamine reuptake and synaptic concentrations.
This compound's primary signaling pathways.
Haloperidol: Dopamine D2 Receptor Antagonism
Haloperidol is a potent antagonist of the dopamine D2 receptor. Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. However, its blockade of D2 receptors in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects, including catalepsy in animal models.
Haloperidol's primary signaling pathway.
Clozapine: Multi-Receptor Antagonism
Clozapine possesses a complex pharmacological profile, acting as an antagonist at a wide range of receptors, including dopamine (with higher affinity for D4 than D2), serotonin (5-HT2A), adrenergic (alpha1), histamine (H1), and muscarinic (M1) receptors. This multi-receptor action is thought to contribute to its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.
Clozapine's multi-receptor signaling pathways.
References
- 1. Behavioral effects of this compound analogues alone and in combination with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 1,3-di-o-tolylguanidine and this compound, selective sigma ligands, on apomorphine and neuroleptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Rimcazole in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding specificity of Rimcazole, a compound primarily recognized for its antagonist activity at sigma (σ) receptors. Its potential as an antipsychotic agent has been linked to its high affinity for these receptors, distinguishing it from typical antipsychotics that primarily target dopamine D2 receptors.[1] However, a complete understanding of its pharmacological profile requires a thorough examination of its interactions with other potential targets. This guide presents quantitative data from binding assays, details the experimental protocols used to obtain this data, and visualizes key experimental and biological pathways to offer a clear and objective comparison of this compound's binding characteristics.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for its primary targets and key off-targets, as determined by radioligand binding assays. The data is presented as IC50 or Ki values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to its target. Lower values indicate a higher binding affinity.
| Target Receptor/Transporter | Radioligand | Tissue/Cell Line | Test Species | IC50 (nM) | Ki (nM) | Reference |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Permeabilized MDA-MB-468 cells | Human | 125 (K50) | - | [2] |
| Sigma (σ) Sites | --INVALID-LINK---SKF 10,047 | Brain homogenate | Rat, Guinea Pig | 500 | - | [1] |
| Phencyclidine (PCP) Sites | [3H]TCP | Brain homogenate | Rat, Guinea Pig | 43,000 | - | [1] |
| Dopamine Transporter (DAT) | - | - | - | High Affinity | - | [3] |
| μ, δ, κ, ε Opioid Receptors | - | Brain homogenate | Rat, Guinea Pig | >10,000 | - |
Key Observations:
-
This compound demonstrates a significantly higher affinity for sigma receptors compared to phencyclidine (PCP) sites and various opioid receptors.
-
Studies indicate that this compound also possesses a high affinity for the dopamine transporter (DAT), suggesting a potential for dual inhibition of σ receptors and DAT. This off-target activity is a critical consideration in its pharmacological profile.
-
This compound acts as a competitive antagonist at sigma sites.
Experimental Protocols
The data presented in this guide is primarily derived from radioligand binding assays, a gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay (Filtration Method)
This method is widely used to determine the affinity of a test compound for a specific receptor.
1. Membrane Preparation:
- Tissues (e.g., brain) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer.
- The homogenate is centrifuged to pellet the cell membranes containing the receptors.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
- A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
- The reaction is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
- The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Binding:
- The radioactivity retained on the filters is measured using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand that saturates the receptors.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
- The data is analyzed using non-linear regression to determine the IC50 value of the test compound.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of a competitive binding assay and the putative signaling pathway of the sigma-1 receptor.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Putative Sigma-1 Receptor signaling pathway.
Disclaimer: The signaling pathway of the sigma-1 receptor is complex and not fully elucidated. The diagram represents a simplified model of its potential interactions.
Conclusion
The available data from binding assays confirms that this compound is a potent sigma receptor antagonist. Its specificity, however, is not absolute, with significant affinity for the dopamine transporter. This off-target activity is a crucial factor in its overall pharmacological effect and should be carefully considered in the design and interpretation of research studies. The detailed experimental protocols and visual aids provided in this guide are intended to support researchers in objectively evaluating the binding characteristics of this compound and comparing it with other compounds in the field of drug discovery and development.
References
- 1. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rimcazole and Its Analogs in Receptor Binding and Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of rimcazole and its analogs, focusing on their pharmacological profiles at sigma receptors and the dopamine transporter (DAT). The information presented is supported by experimental data to facilitate objective evaluation and inform future drug development efforts.
Introduction to this compound
This compound, a carbazole derivative, was initially investigated as a novel antipsychotic agent.[1][2] It is now primarily utilized as an experimental tool to probe the functions of the sigma (σ) receptor system and the dopamine transporter (DAT).[1][2] this compound exhibits a dual mechanism of action, acting as a sigma receptor antagonist and a dopamine reuptake inhibitor.[3] This dual activity has spurred the development of numerous analogs with varying affinities for these targets, aimed at elucidating their respective roles in various physiological and pathological processes, including cocaine addiction and psychosis.
Comparative Analysis of Receptor Binding Affinities
The pharmacological distinction between this compound and its analogs lies in their differential affinities for sigma-1 (σ₁), sigma-2 (σ₂), and the dopamine transporter (DAT). The following tables summarize the binding affinities (Ki, nM) of this compound and a selection of its key analogs. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound and Analogs at Dopamine, Serotonin, and Norepinephrine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| This compound | 224 | 825 | >10,000 |
| Analog 11 | 263 | 44.5 | 1300 |
| Analog 24 | 813 | 318 | >10,000 |
| Analog 25 | 61.0 | 197 | >10,000 |
Data sourced from Husbands et al., 1999.
Table 2: Binding Affinities (Ki, nM) of this compound and Analogs at Sigma Receptors
| Compound | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) |
| This compound | 1670 | 145 |
| Analog 11 | 97 | 1990 |
| Analog 24 | >6000 | 1100 |
| Analog 25 | 97 | 190 |
Data sourced from Husbands et al., 1999.
Structure-Activity Relationship Insights:
The binding data reveals key structure-activity relationships:
-
Dopamine Transporter (DAT): The N-phenylpropyl substitution on the piperazine nitrogen (Analog 11 and 25) generally maintains or improves DAT affinity compared to the unsubstituted this compound. Replacing the carbazole ring with a diphenylamine moiety (Analog 24 and 25) can either decrease (Analog 24) or significantly increase (Analog 25) DAT affinity, highlighting the importance of the overall molecular conformation.
-
Sigma-1 (σ₁) Receptor: The N-phenylpropyl substitution (Analog 11 and 25) dramatically increases affinity for the σ₁ receptor compared to this compound.
-
Sigma-2 (σ₂) Receptor: this compound itself displays a notable preference for the σ₂ receptor over the σ₁ receptor. In contrast, some analogs, like Analog 11, show a reversed selectivity profile with higher affinity for the σ₁ receptor.
Comparative Behavioral Effects
The differences in receptor binding profiles between this compound and its analogs translate to distinct behavioral effects, particularly in models related to the actions of cocaine.
Effects on Cocaine-Induced Convulsions
Studies have shown a significant correlation between the anticonvulsant effects of this compound analogs against cocaine-induced convulsions and their affinity for sigma receptors, but not for the dopamine transporter. This suggests that the antagonism of sigma receptors is a key mechanism in mitigating cocaine's convulsive effects.
Effects on Locomotor Activity and Drug Discrimination
This compound and its analogs generally decrease spontaneous locomotor activity and can attenuate the stimulant effects of cocaine. In drug discrimination studies, where animals are trained to distinguish the subjective effects of a drug, this compound and its analogs do not typically substitute for cocaine, indicating they do not produce similar "cocaine-like" subjective effects.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of test compounds for sigma-1, sigma-2 receptors, and the dopamine transporter.
Materials:
-
Membrane preparations from guinea pig brain (for sigma-1), rat liver (for sigma-2), or rat striatum (for DAT).
-
Radioligands: --INVALID-LINK---pentazocine (for sigma-1), [³H]DTG (for sigma-2), [³H]WIN 35,428 (for DAT).
-
Non-labeled ligands for non-specific binding determination (e.g., haloperidol for sigma receptors, cocaine for DAT).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 values (concentration of test compound that inhibits 50% of radioligand binding) are determined from competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Locomotor Activity Assay
Objective: To assess the effects of test compounds on spontaneous and cocaine-induced locomotor activity in mice.
Materials:
-
Male Swiss Webster mice.
-
Locomotor activity chambers equipped with photobeams.
-
Test compounds (this compound and its analogs) and cocaine.
-
Vehicle (e.g., saline).
Procedure:
-
Mice are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days.
-
On the test day, mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, mice are placed in the locomotor activity chambers.
-
For studies on cocaine interaction, a second injection of cocaine or saline is given at a specified time after the initial test compound injection.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specific duration (e.g., 60 minutes).
-
Data is analyzed to compare the effects of different doses of the test compounds and their interaction with cocaine.
Conclusion
The comparative analysis of this compound and its analogs reveals a class of compounds with diverse pharmacological profiles, primarily determined by their affinities for sigma receptors and the dopamine transporter. The structure-activity relationships identified provide a valuable framework for the rational design of novel ligands with specific selectivity profiles. The differential behavioral effects of these analogs underscore the distinct roles of sigma receptors and DAT in mediating the complex actions of psychostimulants like cocaine. This body of research highlights the potential for developing sigma receptor-targeted therapeutics for substance use disorders and other neuropsychiatric conditions. Further investigation into the functional consequences of ligand binding at these targets will be crucial for advancing these promising avenues of drug discovery.
References
How to perform a comparative study of Rimcazole and other DAT inhibitors
A Comprehensive Comparative Guide to Rimcazole and Other Dopamine Transporter (DAT) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound and other notable Dopamine Transporter (DAT) inhibitors. The following sections detail their pharmacological profiles, experimental protocols for their evaluation, and the signaling pathways they modulate.
Comparative Pharmacological Data
The affinity of a compound for its target is a critical determinant of its potency and potential for off-target effects. The binding affinities (Ki) of this compound and other selected DAT inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as sigma receptors, are summarized below. A lower Ki value indicates a higher binding affinity.
Table 1: Monoamine Transporter and Sigma Receptor Binding Affinities (Ki, nM)
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) |
| This compound | 224[1] | >10,000 | >1,300[1] | 97 - 145[1] | 145 - 1990[1] |
| GBR 12909 | 1[2] | >100 | >100 | 48 (IC50) | - |
| Cocaine | 230 - 490 | 480 - 740 | 230 - 640 | - | - |
| Benztropine | 8.5 - 29.2 | 490 - 4600 | 1420 - 7350 | - | - |
| Modafinil | ~1000 - 3000 | >10,000 | >10,000 | - | - |
Experimental Protocols
To ensure reproducibility and enable comparative analysis, detailed experimental protocols for key in vitro and in vivo assays are provided below.
In Vitro Assays
1. Radioligand Binding Assays
This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.
-
Materials:
-
Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test compounds (this compound and others).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Synaptosomal Uptake Assays
This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes (isolated nerve terminals).
-
Objective: To determine the potency (IC50) of the test compound to inhibit dopamine, serotonin, and norepinephrine uptake.
-
Materials:
-
Crude synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) of rats or mice.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 value for the inhibition of neurotransmitter uptake.
-
In Vivo Assays
1. Locomotor Activity Test
This test assesses the effect of a compound on spontaneous motor activity in rodents, which is often increased by DAT inhibitors that are psychostimulants.
-
Objective: To evaluate the stimulant or depressant effects of the test compound on locomotor activity.
-
Apparatus: Open field arena (e.g., 50 x 50 cm) equipped with infrared beams or a video tracking system.
-
Procedure:
-
Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Analyze the data to compare the effects of different doses of the test compound with the vehicle control.
-
2. Drug Discrimination Study
This behavioral assay determines whether a novel compound produces subjective effects similar to a known drug of abuse.
-
Objective: To assess whether the test compound substitutes for the discriminative stimulus effects of a known psychostimulant like cocaine.
-
Apparatus: Operant conditioning chambers with two levers and a food reward dispenser.
-
Procedure:
-
Train animals (e.g., rats) to press one lever after receiving an injection of a training drug (e.g., cocaine) and a second lever after receiving a vehicle injection to receive a food reward.
-
Once the animals have learned to reliably discriminate between the drug and vehicle, test sessions are conducted with the test compound.
-
Administer various doses of the test compound and record which lever the animal predominantly presses.
-
Full substitution is observed if the animals predominantly press the drug-associated lever, suggesting the test compound has cocaine-like subjective effects.
-
Signaling Pathways and Mechanisms
The primary mechanism of action of DAT inhibitors is the blockade of dopamine reuptake, leading to increased extracellular dopamine levels in the synapse. This, in turn, enhances the activation of postsynaptic dopamine receptors (D1 and D2 families), triggering downstream signaling cascades. Atypical DAT inhibitors, like some benztropine and modafinil analogs, are thought to stabilize an inward-facing conformation of the transporter, which may contribute to their different behavioral profiles compared to typical inhibitors like cocaine that favor an outward-facing conformation.
The dopamine transporter itself is regulated by various protein-protein interactions and post-translational modifications, including phosphorylation by kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Inhibition of DAT can indirectly influence these regulatory pathways by altering synaptic dopamine concentrations.
Caption: Simplified signaling pathway of DAT inhibition.
Experimental Workflow
A typical workflow for the comparative study of DAT inhibitors involves a tiered approach, starting with in vitro characterization and progressing to in vivo behavioral assessment.
Caption: A typical experimental workflow for comparing DAT inhibitors.
References
Assessing the Selectivity of Rimcazole for Sigma Receptors Over Other CNS Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity and selectivity of rimcazole for sigma receptors compared to a range of other central nervous system (CNS) targets. The data presented is compiled from various in vitro studies to offer an objective comparison, supported by detailed experimental methodologies. This information is intended to aid researchers in evaluating this compound as a pharmacological tool and in the development of novel therapeutics.
Executive Summary
This compound is a carbazole derivative originally investigated as a novel antipsychotic agent. While its clinical efficacy in schizophrenia was not established, it has become a valuable research tool due to its interaction with sigma receptors. This guide demonstrates that this compound exhibits a notable affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. However, it is not a highly selective ligand, as it also displays significant affinity for the dopamine and serotonin transporters. In contrast, its affinity for various dopamine, serotonin, opioid, and adrenergic receptor subtypes appears to be considerably lower, indicating a degree of selectivity for sigma receptors and monoamine transporters over these other CNS targets.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for sigma receptors and a panel of other relevant CNS targets. The data has been collated from various radioligand binding assays.
| Receptor/Transporter | Ligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Sigma Receptors | ||||
| Sigma-1 (σ₁) | [³H]-(+)-SKF 10,047 | Rat and Guinea Pig Brain | ~500 | [1] |
| Sigma-2 (σ₂) | [³H]-DTG | - | - | Data Not Available |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | - | - | High Affinity | [2][3][4] |
| Serotonin Transporter (SERT) | - | - | Binds | [2] |
| Dopamine Receptors | ||||
| D₁ | - | - | Data Not Available | |
| D₂ | - | - | Data Not Available | |
| D₃ | - | - | Data Not Available | |
| D₄ | - | - | Data Not Available | |
| D₅ | - | - | Data Not Available | |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | - | - | Data Not Available | |
| 5-HT₂ₐ | - | - | Data Not Available | |
| Opioid Receptors | ||||
| Mu (μ) | - | - | Weak Effects at 10,000 nM | |
| Delta (δ) | - | - | Weak Effects at 10,000 nM | |
| Kappa (κ) | - | - | Weak Effects at 10,000 nM | |
| Adrenergic Receptors | ||||
| Alpha-1 (α₁) | - | - | Data Not Available | |
| Alpha-2 (α₂) | - | - | Data Not Available |
Note: "Data Not Available" indicates that specific Ki values for this compound at these targets were not found in the reviewed literature. The term "High Affinity" for the dopamine transporter is based on qualitative descriptions in the literature, which suggest significant binding but do not provide a specific Ki value.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Displacement Assay for Sigma-1 Receptor Binding
This protocol is a standard method used to determine the affinity of a test compound (e.g., this compound) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Radioligand: [³H]-(+)-SKF 10,047 (a commonly used radioligand for sigma sites).
- Test Compound: this compound.
- Tissue Preparation: Homogenates of rat or guinea pig brain tissue, which are rich in sigma receptors.
- Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol) to determine non-specific binding.
- Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Tissue Homogenization: Brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to obtain a membrane pellet. The pellet is washed and resuspended in fresh buffer.
- Assay Incubation: A constant concentration of the radioligand ([³H]-(+)-SKF 10,047) is incubated with the membrane homogenate in the presence of varying concentrations of the unlabeled test compound (this compound).
- Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
- Determination of Non-specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a competing ligand (e.g., 10 µM haloperidol) to saturate the specific binding sites.
- Filtration: Following incubation, the reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating calcium signaling between the ER and mitochondria.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the key steps involved in a typical radioligand displacement assay to determine the binding affinity of a test compound.
Conclusion
Based on the available binding data, this compound demonstrates a clear affinity for sigma-1 and sigma-2 receptors. However, its significant interaction with the dopamine and serotonin transporters indicates a lack of high selectivity. The weak effects observed at opioid receptors suggest a low potential for direct interaction with the opioid system. While specific affinity data for dopamine, serotonin, and adrenergic receptor subtypes is limited in the public domain, the existing evidence points towards a pharmacological profile where sigma receptors and monoamine transporters are the primary targets of this compound. Researchers should consider this binding profile when using this compound as a pharmacological tool to investigate sigma receptor function, and further studies are warranted to fully elucidate its affinity across a broader range of CNS targets.
References
- 1. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rimcazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for rimcazole, a carbazole derivative used in experimental research. Adherence to these protocols is crucial for maintaining operational safety and regulatory compliance.
Hazard Assessment and Classification
Potential Hazards of this compound (inferred from related compounds):
-
Human Health: May be harmful if swallowed and could cause an allergic skin reaction, and serious eye irritation. There are concerns that it may damage fertility or the unborn child and could cause damage to organs through prolonged or repeated exposure. Some carbazole derivatives are suspected of causing genetic defects and cancer.
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.
Based on these potential hazards, this compound waste must be managed as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes the potential hazard classifications for compounds structurally related to this compound. This information should be used to inform a conservative approach to its handling and disposal.
| Hazard Statement | GHS Classification (Category) | Notes |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation. |
| Reproductive Toxicity | Category 1A | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated) | Category 2 | May cause damage to organs (Endocrine system) through prolonged or repeated exposure. |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. |
| Chronic Aquatic Toxicity | Category 4 | May cause long-lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator is necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
-
Do not mix this compound waste with non-hazardous trash or other waste streams like biohazards or sharps.
-
Solid and liquid this compound waste should be collected in separate, dedicated containers.
Step 2: Waste Containment
-
Solid Waste:
-
Place solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup debris into a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice if it is in good condition.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., solutions, reaction mixtures) in a sealable, leak-proof, and chemically compatible container. Glass bottles are generally preferred for organic solvents.
-
Ensure the container has adequate headspace (do not fill to the brim) to allow for expansion.
-
Step 3: Labeling of Waste Containers
-
Immediately label all this compound waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any other chemicals present in the mixture, along with their approximate concentrations.
-
Include the name of the principal investigator, the laboratory location (building and room number), and the date of accumulation.
Step 4: Storage of Hazardous Waste
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Follow all institutional procedures for waste pickup requests.
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol, acetone) that can dissolve this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting. These are derived from guidelines provided by regulatory bodies and institutional EHS departments. No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal are recommended without further research, as incomplete reactions could produce unknown hazardous byproducts. The primary recommended disposal method is incineration by a licensed hazardous waste management facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
